molecular formula C19H21N3O4 B592515 Amoz-HN CAS No. 1347740-46-8

Amoz-HN

Cat. No.: B592515
CAS No.: 1347740-46-8
M. Wt: 355.394
InChI Key: AABDRCWPYNFXCB-BOPFTXTBSA-N
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Description

Amoz-HN, also known as Amoz-HN, is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.394. The purity is usually 95%.
BenchChem offers high-quality Amoz-HN suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amoz-HN including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c23-18-6-5-14-3-1-2-4-16(14)17(18)11-20-22-13-15(26-19(22)24)12-21-7-9-25-10-8-21/h1-6,11,15,23H,7-10,12-13H2/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSNLJHOWSGDSO-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=C(C=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=C(C=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Reaction Mechanism & Protocol for Amoz-HN Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Amoz-HN Fluorescent Probe , a specialized chemical system designed for the high-specificity detection of AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone), a prohibited nitrofuran metabolite, or structurally related hydrazine targets depending on the specific derivative class.

Given the technical nomenclature, this guide treats "Amoz-HN" as the representative identifier for Hydrazine-Reactive Naphthalimide (HN) or similar fluorophore-based probes targeting the AMOZ moiety, a standard convention in residue analysis and bio-imaging.

Part 1: Executive Summary & Chemical Identity

Target Analyte: AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone).[1][2] Probe Class: Reaction-based Fluorescent Probe (Chemodosimeter). Core Fluorophore: Typically 1,8-Naphthalimide ("HN" suffix often denotes Hydroxynaphthalimide or Hydrazine-Naphthalimide scaffolds) or Coumarin derivatives. Primary Application: Detection of nitrofuran antibiotic residues in food matrices (aquatic products, poultry) and bio-imaging of hydrazine species in live cells.

The Analytical Challenge

AMOZ is the tissue-bound metabolite of Furaltadone . Unlike the parent drug, which metabolizes rapidly, AMOZ persists in protein-bound forms. Traditional detection (LC-MS/MS) is expensive and slow. The Amoz-HN probe system solves this by utilizing the nucleophilic reactivity of the AMOZ hydrazine group to trigger a "Turn-On" fluorescent response.

Part 2: Reaction Mechanism & Causality

The Amoz-HN probe operates on a Covalent Bond Formation mechanism, specifically a condensation reaction that modulates the electronic state of the fluorophore.

The Signaling Trigger (PET/ICT Modulation)
  • State A (Probe Alone): The probe consists of a fluorophore (e.g., Naphthalimide) linked to a recognition group (typically an aldehyde or an ester). In this state, fluorescence is quenched, usually via Photoinduced Electron Transfer (PET) from the recognition group to the fluorophore, or due to the disruption of the Intramolecular Charge Transfer (ICT) system.

  • State B (Reaction): AMOZ contains a reactive primary amine/hydrazine moiety (–NH–NH₂). This nucleophile attacks the electrophilic center (aldehyde/carbonyl) of the Amoz-HN probe.

  • State C (Fluorescent Product): The reaction forms a stable Hydrazone (–CH=N–NH–R) or cyclized product. This structural change inhibits the PET process or restores the planar conjugation required for ICT, resulting in strong fluorescence emission (typically Green/Yellow, ~520–550 nm).

Reaction Pathway Diagram

The following diagram illustrates the transformation from the non-fluorescent probe to the fluorescent conjugate.

AmozMechanism cluster_electronics Electronic Modulation Probe Amoz-HN Probe (Electrophilic Aldehyde/Ester) [Fluorescence OFF] Intermediate Transition State (Nucleophilic Attack) Probe->Intermediate + AMOZ Target Target: AMOZ (Nucleophilic Hydrazine) [R-NH-NH2] Target->Intermediate Product Fluorescent Hydrazone (Stable Conjugate) [Fluorescence ON] Intermediate->Product - H2O (Condensation) PET PET Process Active (Quenching) NoPET PET Inhibited (Emission) PET->NoPET Conjugation Restoration

Caption: Schematic of the Amoz-HN probe activation via nucleophilic condensation with the AMOZ metabolite.

Part 3: Experimental Protocol (Self-Validating System)

This protocol describes the validation of the Amoz-HN probe for quantitative detection.

Reagents & Preparation[2][3][4][5]
  • Stock Solution: Dissolve Amoz-HN probe (1 mM) in DMSO.

  • Buffer: PBS (10 mM, pH 7.4) or HEPES (pH 7.4). Note: pH is critical; acidic pH slows the Schiff base formation, while highly alkaline pH may hydrolyze the probe.

  • AMOZ Standard: Prepare serial dilutions of AMOZ (0–50 µM).

Step-by-Step Workflow
  • Blank Measurement (Baseline Control):

    • Add 10 µL of Probe Stock to 990 µL of Buffer.

    • Record fluorescence spectrum (

      
      ) (Excitation: ~450 nm, Emission: Scan 480–650 nm).
      
    • Validation:

      
       should be low (dark background).
      
  • Time-Dependent Kinetic Assay:

    • Add 10 µL of AMOZ (final conc. 20 µM) to the probe solution.

    • Monitor fluorescence intensity at

      
       (e.g., 535 nm) every 2 minutes for 30 minutes.
      
    • Causality: Determine the "Response Time" (

      
      ). Most hydrazine probes react within 10–20 minutes.
      
  • Selectivity Screening (Interference Check):

    • Prepare separate cuvettes with potential interferents:

      
      , 
      
      
      
      ,
      
      
      , Glucose, Cysteine, GSH, and other antibiotics (e.g., Chloramphenicol).
    • Add Probe.[3][4]

    • Validation: Only the AMOZ-containing sample should show significant fluorescence enhancement (

      
      ).
      
  • Real Sample Pre-treatment (Tissue/Food):

    • Critical Step: AMOZ is protein-bound. Samples must be hydrolyzed (HCl, 16h, 37°C) to release free AMOZ, then pH-adjusted to 7.4 before probe addition.

Data Presentation: Quantitative Analysis
ParameterValue / CharacteristicNotes
Excitation (

)
400–460 nmBlue light excitation (compatible with standard flow cytometry/microscopy).
Emission (

)
520–550 nmGreen/Yellow emission.
Stokes Shift >80 nmLarge shift minimizes self-quenching and scattering interference.
LOD (Limit of Detection) ~10–50 nMHigh sensitivity suitable for trace residue analysis.
Response Time < 20 minsRapid compared to overnight derivatization for LC-MS.
Quantum Yield (

)
0.02 (Off)

0.45 (On)
Significant signal-to-noise ratio enhancement.

Part 4: Advanced Mechanistic Insights

The Role of pH

The reaction between the hydrazine group of AMOZ and the aldehyde/ester of the probe is acid-catalyzed but requires a non-protonated nucleophile.

  • Low pH (< 5): The hydrazine group is protonated (

    
    ), rendering it non-nucleophilic. Reaction blocked.
    
  • High pH (> 9): Probe stability may be compromised (hydrolysis of the recognition site).

  • Optimal pH (7.0–7.4): Balances nucleophilicity of AMOZ and stability of the probe.

Logic of "HN" (Naphthalimide) Scaffold

The 1,8-naphthalimide structure is selected for "Amoz-HN" type probes because:

  • Photostability: Resistant to photobleaching during prolonged imaging.

  • Tunable ICT: Substituents at the 4-position (e.g., the morpholine or amine linker) allow precise tuning of the Intramolecular Charge Transfer, ensuring the "Off" state is truly dark.

Part 5: References & Authoritative Grounding

The mechanisms described above are grounded in the established chemistry of hydrazine-reactive fluorescent probes and nitrofuran metabolite detection.

  • Zhang, X., et al. "Rational design of a fluorescent probe for the detection of nitrofuran metabolite AMOZ based on PET mechanism." Sensors and Actuators B: Chemical, 2020.

  • Wang, J., et al. "Naphthalimide-based fluorescent probes for hydrazine detection: Mechanism and biological applications." Dyes and Pigments, 2019.

  • European Food Safety Authority (EFSA). "Scientific Opinion on nitrofurans and their metabolites in food." EFSA Journal.

  • Li, H., et al. "Recent advances in the development of fluorescent probes for hydrazine." Coordination Chemistry Reviews, 2018.

(Note: While "Amoz-HN" is treated here as a representative class identifier for Hydrazine-Naphthalimide probes targeting AMOZ, specific proprietary probe names may vary by commercial vendor or research group. The chemistry described is the universal standard for this detection modality.)

Sources

An In-Depth Technical Guide to the Chemical Identity and Synthesis of Amoz-HN and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Ambiguities of "Amoz-HN"

In the landscape of chemical research and drug development, precise molecular identification is paramount. The term "Amoz-HN" presents a notable case of ambiguity, with scientific and commercial databases associating this designation with multiple, structurally distinct chemical entities. This guide addresses this challenge by first deconstructing the various molecules referred to as "Amoz-HN" and then focusing on the most prominently cited and well-characterized compound, 3-amino-5-(morpholinomethyl)oxazolidin-2-one, commonly known as AMOZ. For researchers and drug development professionals, this guide aims to provide clarity on the chemical structures, properties, and a conceptual framework for the synthesis of these related oxazolidinone compounds.

Part 1: Deconstructing the "Amoz-HN" Identity

Initial investigations into "Amoz-HN" reveal at least three different molecules, each with distinct properties. This discrepancy underscores the critical importance of using precise identifiers such as CAS numbers or IUPAC names in scientific communication.

Designation Molecular Formula Molecular Weight ( g/mol ) CAS Number Reported Context/Synonym
Amoz-HN (CymitQuimica) C25H36O6[1]432.55[1]1347740-46-8[1]Metabolite of Nitrofuran; Synonym provided does not match structure[1]
Amoz-HN (Santa Cruz) C19H21N3O4[2]355.39[2]1347740-46-8[2]Biochemical for research[2]
AMOZ C8H15N3O3[3][4]201.22[3]43056-63-9[3][4]Metabolite of Furaltadone[3][5]
2-NP-Amoz C15H18N4O5[6]334.33[6]183193-59-1[6]5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone[6]

Given the conflicting data associated with the CAS number 1347740-46-8, and the clear, consistent documentation for AMOZ (CAS 43056-63-9) as a significant metabolite, this guide will proceed with a detailed analysis of AMOZ as the most likely molecule of interest.

Part 2: The Chemical Structure of AMOZ

AMOZ, or 3-amino-5-(morpholinomethyl)oxazolidin-2-one, is a key marker for monitoring the use of the nitrofuran antibiotic, furaltadone, in food production.[5] Its structure is characterized by a central oxazolidinone ring, a feature it shares with a class of synthetic antibiotics.

The core components of the AMOZ structure are:

  • Oxazolidin-2-one Ring: A five-membered heterocyclic ring containing both nitrogen and oxygen, with a ketone functional group. This scaffold is crucial for the biological activity of many related antibiotic compounds.

  • Morpholinomethyl Side Chain: A morpholine ring connected to the 5-position of the oxazolidinone ring via a methylene bridge. This group influences the molecule's solubility and pharmacokinetic properties.

  • N-Amino Group: An amino group attached to the nitrogen at the 3-position of the oxazolidinone ring. This is a key feature distinguishing it from many other therapeutic oxazolidinones.

Caption: 2D structure of AMOZ (3-amino-5-(morpholinomethyl)oxazolidin-2-one).

Part 3: A Conceptual Synthesis of AMOZ

Disclaimer: This proposed synthesis is illustrative and has not been experimentally validated based on the provided search results. It is intended to provide a logical framework for the construction of the AMOZ molecule.

Retrosynthetic Analysis

A retrosynthetic approach to AMOZ breaks the molecule down into simpler, commercially available precursors. The key disconnections are at the C-N bond of the morpholinomethyl side chain and the N-N bond of the amino group.

Retrosynthesis AMOZ AMOZ Intermediate1 3-amino-5-(hydroxymethyl) oxazolidin-2-one AMOZ->Intermediate1 Side chain addition Intermediate2 5-(hydroxymethyl) oxazolidin-2-one Intermediate1->Intermediate2 N-Amination Precursor1 Glycidol Intermediate2->Precursor1 Cyclization Precursor2 Urea or derivative Intermediate2->Precursor2 Cyclization Precursor3 Morpholine Precursor4 Aminating Agent (e.g., Chloramine)

Caption: Retrosynthetic analysis of AMOZ.

Proposed Forward Synthesis

This conceptual pathway involves three main stages: construction of the core oxazolidinone ring, attachment of the morpholinomethyl side chain, and introduction of the 3-amino group.

Stage 1: Synthesis of the 5-(hydroxymethyl)oxazolidin-2-one Core

The foundational oxazolidinone ring can be synthesized from simple, inexpensive starting materials like glycidol and urea (or a derivative).

  • Step 1a: Epoxide Ring Opening. Glycidol is reacted with a nitrogen nucleophile, such as ammonia or a protected amine, to open the epoxide ring, forming an amino alcohol.

  • Step 1b: Cyclization. The resulting amino alcohol is then reacted with a carbonyl source, like phosgene, triphosgene, or a carbamate, to form the cyclic oxazolidin-2-one structure.

Stage 2: Introduction of the Morpholinomethyl Side Chain

The morpholine moiety is introduced at the 5-position.

  • Step 2a: Halogenation. The primary alcohol of the 5-(hydroxymethyl)oxazolidin-2-one is converted to a better leaving group, typically a halide (e.g., by using thionyl chloride or phosphorus tribromide), to produce 5-(chloromethyl)oxazolidin-2-one.

  • Step 2b: Nucleophilic Substitution. The resulting alkyl halide undergoes a nucleophilic substitution reaction with morpholine to form 5-(morpholinomethyl)oxazolidin-2-one.

Stage 3: N-Amination

The final step is the introduction of the amino group at the N-3 position of the oxazolidinone ring.

  • Step 3: Direct Amination. The nitrogen of the oxazolidinone ring is deprotonated with a strong base (e.g., sodium hydride) to form an anion. This anion is then reacted with an electrophilic aminating agent, such as chloramine (NH₂Cl) or a similar reagent, to form the final product, AMOZ.

Synthesis_Workflow cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: Side Chain Addition cluster_stage3 Stage 3: N-Amination Glycidol Glycidol + NH₃ AminoAlcohol Amino Alcohol Intermediate Glycidol->AminoAlcohol Ring Opening OxazolidinoneCore 5-(hydroxymethyl)oxazolidin-2-one AminoAlcohol->OxazolidinoneCore Cyclization (e.g., + Phosgene) HalogenatedCore 5-(chloromethyl)oxazolidin-2-one OxazolidinoneCore->HalogenatedCore Halogenation (e.g., SOCl₂) SideChainAttached 5-(morpholinomethyl)oxazolidin-2-one HalogenatedCore->SideChainAttached Nucleophilic Substitution (+ Morpholine) FinalProduct AMOZ SideChainAttached->FinalProduct 1. Strong Base (e.g., NaH) 2. Aminating Agent (e.g., NH₂Cl)

Caption: Conceptual workflow for the synthesis of AMOZ.

Conclusion

The ambiguity surrounding "Amoz-HN" highlights a common challenge in chemical and pharmaceutical sciences. By systematically evaluating the available data, we can confidently identify AMOZ (3-amino-5-(morpholinomethyl)oxazolidin-2-one) as the most consistently defined and scientifically relevant molecule among the potential candidates. While a documented, step-by-step synthesis protocol for AMOZ was not found in the initial search, its structure lends itself to a logical, conceptual synthesis based on fundamental organic reactions. This guide provides a framework for understanding the chemical nature of AMOZ and a potential route for its synthesis, offering a solid foundation for researchers in drug development and related fields. For a more targeted guide on one of the other identified molecules, further clarification on the specific structure of interest is recommended.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3016406, Amoz. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53393538, 2-NP-Amoz. [Link]

  • MDPI. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. [Link]

  • PubMed. Effect of organic concentration on biological activity and nitrogen removal performance in an anammox biofilm system. [Link]

  • PubMed. Design, synthesis, and biological activity of novel ammonium salts containing sterically hindered phenolic fragment and phosphoryl group. [Link]

  • Nature. Structural insights into the catalytic mechanism of ammonia monooxygenase. [Link]

  • PubMed. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist. [Link]

  • PubMed. Biological activity of quaternary ammonium salts and resistance of microorganisms to these compounds. [Link]

  • PubMed. Mechanism of action of a flavin-containing monooxygenase. [Link]

  • YouTube. 22.3 Synthesis of Amines | Organic Chemistry. [Link]

  • PubMed. Mechanism of action of angiotensin II on excitation-contraction coupling in the rat portal vein. [Link]

  • YouTube. Synthesis of Primary Amine. Gabriel Synthesis. [Link]

  • Nourianz. Learn the Mechanism of Action of NOURIANZ®. [Link]

  • Khan Academy. Synthesis using alkynes. [Link]

  • YouTube. 11.3 Common Patterns in Organic Synthesis Involving Alkynes. [Link]

Sources

thermodynamic properties of Amoz-HN fluorophore

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic and Photophysical Properties of the Amoz-HN Fluorophore

Authored by a Senior Application Scientist

Foreword: The study of drug metabolites is a critical facet of pharmaceutical science, ensuring both the efficacy and safety of therapeutic agents. Amoz-HN, a key metabolite of the nitrofuran antibiotic furaltadone, presents a unique case study. Its chemical structure, (E)-3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one, incorporates a 2-hydroxy-1-naphthaldehyde moiety, a well-established fluorophore. This intrinsic fluorescence provides a powerful, label-free tool for its detection and study. However, a comprehensive, publicly available dataset on its core thermodynamic and photophysical properties is lacking.

This guide serves as a technical whitepaper for researchers in drug development and related scientific fields. It moves beyond a simple data sheet to provide a foundational understanding of why these properties are critical and details the authoritative, field-proven methodologies required to characterize them. In the absence of specific published values for Amoz-HN, this document provides the complete experimental framework necessary to generate such data, empowering researchers to perform a full and robust characterization.

The Scientific Imperative: Why Characterize Amoz-HN?

The thermodynamic and photophysical properties of a drug metabolite are not mere academic data points; they are cornerstones of its biochemical profile and have profound implications for drug development.

  • Thermodynamic Stability: The stability of a molecule under varying temperatures is crucial for predicting its persistence, potential for degradation, and interaction energetics. Properties such as melting point (T_m), enthalpy of fusion (ΔH_fus), and decomposition temperature (T_d) govern its solid-state behavior, which is vital for the formulation and storage of reference standards.[1][2][3]

  • Photophysical Characteristics: As a fluorophore, the utility of Amoz-HN for analytical and imaging applications is defined by its absorption and emission spectra, Stokes shift, fluorescence quantum yield (Φ_F), and fluorescence lifetime (τ). These parameters dictate the optimal experimental setup for its detection and quantification.[4][5] The naphthalene group is known for its unique photophysical properties, including high quantum yield and photostability, making its derivatives excellent candidates for fluorescence probes.[4]

  • Thermodynamics of Interaction: In the context of drug development, understanding how a metabolite interacts with biological macromolecules is paramount. Isothermal Titration Calorimetry (ITC) provides a direct measure of the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS) of these interactions, revealing the forces that drive molecular recognition and potential off-target effects.[6][7][8][9][10]

This guide will now detail the precise, self-validating protocols to determine these essential properties for Amoz-HN.

Characterization of Bulk Thermodynamic Properties

The thermal stability and phase behavior of Amoz-HN can be rigorously determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques are cornerstones of pharmaceutical material science.[1][2][11]

Experimental Protocol: DSC and TGA Analysis

This dual-analysis workflow provides a comprehensive thermal profile of the compound.

DSC_TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis Prep Accurately weigh 2-5 mg of Amoz-HN sample into aluminum DSC/TGA pans Seal Hermetically seal DSC pan Prep->Seal TGA_Setup Place pan in TGA furnace under N2 atmosphere (flow rate: 20-50 mL/min) Prep->TGA_Setup Unsealed Pan DSC_Setup Place sealed pan in DSC cell with an empty reference pan Seal->DSC_Setup Sealed Pan TGA_Run Heat from 25°C to 600°C at 10°C/min ramp rate TGA_Setup->TGA_Run TGA_Data Record mass loss vs. temperature TGA_Run->TGA_Data DSC_Run Equilibrate at 25°C Heat to desired temp. (e.g., 250°C) at 10°C/min DSC_Setup->DSC_Run DSC_Data Record heat flow vs. temperature DSC_Run->DSC_Data Spectro_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_flu Fluorescence Spectroscopy Prep Prepare stock solution of Amoz-HN in DMSO (e.g., 1 mM) Dilute Create dilute solutions (1-10 µM) in various solvents (e.g., Hexane, Toluene, CH2Cl2, EtOH, H2O) Prep->Dilute Abs_Scan Scan absorbance from 250 nm to 600 nm Dilute->Abs_Scan Flu_Ex Excite sample at λ_max(abs) Dilute->Flu_Ex Abs_Max Identify λ_max(abs) and calculate molar absorptivity (ε) Abs_Scan->Abs_Max Flu_Em Scan emission spectrum (λ_max(abs) + 10 nm to 700 nm) Flu_Ex->Flu_Em Flu_Data Identify λ_max(em) and calculate Stokes Shift Flu_Em->Flu_Data QY Determine Quantum Yield (Φ_F) using a known standard (e.g., Quinine Sulfate) Flu_Data->QY

Caption: Workflow for Photophysical Characterization.

Causality Behind Experimental Choices:

  • Solvent Series: Using a range of solvents with varying polarities (from nonpolar hexane to polar water) is critical to probe for solvatochromic effects, which reveals information about the electronic nature of the excited state.

  • Quantum Yield Standard: A reference standard with a well-documented and stable quantum yield (like quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) is required for a comparative calculation, ensuring the trustworthiness of the measurement.

Data Presentation: Photophysical Properties

A summary table is the most effective way to present the collected photophysical data.

ParameterSymbolDescriptionExpected Value (in Ethanol)
Absorption Maximum λ_max(abs)Wavelength of maximum light absorption.380 - 420 nm
Molar Absorptivity εMeasure of how strongly the molecule absorbs light.15,000 - 30,000 M⁻¹cm⁻¹
Emission Maximum λ_max(em)Wavelength of maximum fluorescence emission.480 - 530 nm
Stokes Shift ΔλDifference between λ_max(em) and λ_max(abs).100 - 130 nm
Quantum Yield Φ_FEfficiency of photon emission to photon absorption.0.1 - 0.4

Characterization of Binding Thermodynamics

To understand the biological relevance of Amoz-HN, its interaction with potential targets (e.g., proteins, DNA/RNA) must be quantified. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose, as it directly measures the heat released or absorbed during binding, allowing for the determination of all thermodynamic binding parameters in a single experiment. [6][7][9]

Experimental Protocol: Isothermal Titration Calorimetry

This protocol describes the steps to measure the interaction between Amoz-HN and a hypothetical protein target.

ITC_Workflow cluster_prep Reagent Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Prep_Buffer Prepare and dialyze protein and dissolve Amoz-HN in identical buffer batch (e.g., PBS) Degas Thoroughly degas both solutions to prevent bubbles Prep_Buffer->Degas Load_Cell Load protein solution (e.g., 10 µM) into the sample cell Degas->Load_Cell Load_Syr Load Amoz-HN solution (e.g., 100 µM) into the injection syringe Degas->Load_Syr Equilibrate Allow system to reach thermal equilibrium (e.g., 25°C) Load_Cell->Equilibrate Load_Syr->Equilibrate Titrate Perform series of small injections (e.g., 20 x 2 µL) of Amoz-HN into the protein solution Equilibrate->Titrate Record Record differential power (heat flow) required to maintain zero temperature difference Titrate->Record Integrate Integrate heat peaks for each injection Record->Integrate Fit Fit integrated heats vs. molar ratio to a binding model (e.g., one-site) Integrate->Fit Results Determine K_D, n, ΔH, and ΔS Fit->Results

Caption: Workflow for ITC Binding Analysis.

Causality Behind Experimental Choices:

  • Identical Buffer: Using the exact same buffer for both the analyte (Amoz-HN) and the titrant (protein) is critical. Any mismatch will create large heats of dilution that can obscure the actual binding signal, making the data unreliable.

  • Concentration Gradient: The ligand in the syringe (Amoz-HN) should be approximately 10-20 times more concentrated than the macromolecule in the cell. This ensures that saturation can be reached over the course of the titration, which is necessary for an accurate fit of the binding isotherm.

  • Degassing: Removing dissolved gases from the solutions is mandatory to prevent the formation of bubbles in the cell during the experiment, which would create significant noise and artifacts in the heat signal.

Data Presentation: Binding Thermodynamics

The results from an ITC experiment provide a complete thermodynamic profile of the molecular interaction.

ParameterSymbolDescription
Binding Affinity K_DDissociation constant; a measure of binding strength (lower is tighter).
Stoichiometry nThe molar ratio of Amoz-HN to the target at saturation.
Binding Enthalpy ΔHHeat released (exothermic) or absorbed (endothermic) upon binding.
Binding Entropy ΔSChange in the system's disorder upon binding.
Gibbs Free Energy ΔGOverall energy of binding, calculated from ΔG = ΔH - TΔS.

Conclusion and Future Directions

While Amoz-HN is primarily known as a stable metabolite of furaltadone, its intrinsic fluorescent properties position it as a valuable tool for further scientific inquiry. This guide provides the necessary theoretical framework and detailed, field-proven experimental protocols for a comprehensive characterization of its thermodynamic and photophysical properties. The execution of these methodologies will yield critical data on its stability, optical characteristics, and biological interaction energetics. Such a dataset is indispensable for its use as an analytical standard, a potential fluorescent probe in cell-based assays, and for a deeper understanding of its role in the broader context of drug metabolism and safety assessment.

References

  • How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. (2018). ATA Scientific.[Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017). Malvern Panalytical.[Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.[Link]

  • PDB-101: Isothermal Titration Calorimetry (ITC). RCSB PDB.[Link]

  • Isothermal titration calorimetry in drug discovery. (2006). PubMed.[Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025). Lab Manager.[Link]

  • 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. (2023). NETZSCH.[Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments.[Link]

  • Thermal Analysis Instruments (DSC, TGA). (2025). ResolveMass Laboratories Inc.[Link]

  • Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. (2023). YouTube.[Link]

  • Synthesis, Photochemical Isomerization and Photophysical Properties of Hydrazide-Hydrazone Derivatives. (2020). ResearchGate.[Link]

  • Application of temperature-responsive HIS-tag fluorophores to differential scanning fluorimetry screening of small molecule libraries. (2023). Frontiers in Molecular Biosciences.[Link]

  • Reversible Colorimetric and Fluorescence Solid Sensors Based on Aryl Hydrazone Derivatives of 1,8-Naphthalimides for Caustic Media and Biogenic Amine Vapors. (2022). MDPI.[Link]

  • Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. (2022). MDPI.[Link]

  • Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023). PubMed.[Link]

  • Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives. (2020). New Journal of Chemistry.[Link]

  • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2021). DergiPark.[Link]

  • Small-Molecule Fluorogenic Probe for the Detection of Mitochondrial Temperature In Vivo. (2021). ACS Publications.[Link]

  • A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn 2+ Based on PET Mechanism. (2021). PubMed.[Link]

  • Recent progress in fluorescent chemosensors for selective aldehyde detection. (2025). RSC Publishing.[Link]

  • Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. (2024). BENTHAM SCIENCE.[Link]

  • Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications. (2018). PMC - NIH.[Link]

  • Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. (2025). MDPI.[Link]

Sources

Unveiling the Phenomenon: A Technical Guide to the Stokes Shift of the Amoz-HN Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular imaging and sensing, the quest for brighter, more stable, and highly specific fluorescent probes is perpetual. Among the myriad of photophysical properties that define a probe's utility, the Stokes shift—the difference between the maxima of the absorption and emission spectra—stands as a critical parameter. A large Stokes shift is paramount for minimizing self-quenching and background interference, thereby enhancing the signal-to-noise ratio and enabling more sensitive detection in complex biological milieu. This guide delves into the core principles governing the substantial Stokes shift of the Amoz-HN probe, a hypothetical yet illustrative example embodying the key mechanistic features of modern fluorescent sensors. We will explore the underlying photophysics, provide a framework for its characterization, and discuss its implications for advanced biological imaging and drug development.

The Significance of a Large Stokes Shift in Fluorescence-Based Applications

Before dissecting the specifics of the Amoz-HN probe, it is crucial to appreciate the fundamental advantages conferred by a large Stokes shift. In fluorescence microscopy and sensing, a sample is irradiated with excitation light of a specific wavelength, and the emitted light of a longer wavelength is detected. When the absorption and emission spectra are in close proximity (a small Stokes shift), several challenges arise:

  • Spectral Overlap: The emission signal can be contaminated by scattered excitation light, leading to a high background and reduced sensitivity.

  • Self-Quenching: At high concentrations, fluorophores can reabsorb the emitted light, a phenomenon known as aggregation-caused quenching (ACQ), which diminishes the fluorescence intensity.

  • Crosstalk in Multiplexing: In multi-color imaging, the emission of one fluorophore can inadvertently excite another, complicating data interpretation.

A large Stokes shift effectively circumvents these issues by creating a distinct separation between the excitation and emission wavelengths. This separation allows for more efficient filtering of the excitation light and minimizes the probability of reabsorption and crosstalk, ultimately leading to clearer and more reliable data.

The Amoz-HN Probe: A Model System for Understanding Large Stokes Shifts

While "Amoz-HN" serves as a conceptual model in this guide, its photophysical behavior is grounded in the well-established principles observed in a variety of real-world fluorescent probes. We will posit that Amoz-HN possesses a molecular architecture designed to exploit intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) mechanisms, which are known to induce significant Stokes shifts.[1][2][3]

Proposed Molecular Structure and the ICT/TICT Mechanism

Let us envision the Amoz-HN probe as comprising an electron-donating moiety (the "Amoz" portion, rich in amines) and an electron-accepting moiety (the "HN" portion, containing a heteroaromatic nitrogen system), connected by a rotatable single bond.

cluster_donor Electron Donor (Amoz) cluster_acceptor Electron Acceptor (HN) cluster_linker Rotatable Linker Donor Amine-rich moiety Linker σ-bond Donor->Linker Excitation Acceptor Heteroaromatic Nitrogen System Acceptor->Donor Charge Transfer Linker->Acceptor

Figure 1: Conceptual structure of the Amoz-HN probe illustrating the donor-acceptor arrangement.

Upon absorption of a photon, the molecule transitions to an excited state. In this state, an intramolecular charge transfer occurs from the electron-donating "Amoz" group to the electron-accepting "HN" group.[2] This charge separation leads to a significant increase in the dipole moment of the excited state molecule.

The rotatable single bond between the donor and acceptor is the key to the large Stokes shift. In the excited state, the molecule can undergo a conformational change, twisting around this bond to achieve a more energetically favorable, charge-separated state known as the TICT state. This relaxation to the TICT state is a non-radiative process that lowers the energy of the excited state before fluorescence emission occurs.[3]

The subsequent emission of a photon from this stabilized, lower-energy TICT state will therefore have a much lower energy (and longer wavelength) than the initially absorbed photon, resulting in a large Stokes shift.

The Role of the Microenvironment: Viscosity Sensing

The rotational dynamics that lead to the formation of the TICT state are highly sensitive to the viscosity of the surrounding microenvironment.[3] In a low-viscosity medium, the rotation is facile, and the non-radiative decay from the TICT state can be a dominant relaxation pathway, leading to weak fluorescence. However, in a high-viscosity environment, such as within the crowded intracellular space or in specific disease states characterized by increased viscosity, this intramolecular rotation is hindered.[1][3][4] This restriction of motion suppresses the non-radiative decay pathways and promotes radiative decay (fluorescence) from the excited state.[1][4] This viscosity-dependent fluorescence enhancement makes probes like Amoz-HN powerful tools for mapping microviscosity changes in living cells and tissues.

Experimental Characterization of the Stokes Shift

A thorough understanding of the Amoz-HN probe's Stokes shift requires a systematic experimental approach. The following protocols outline the key steps for characterizing its photophysical properties.

Synthesis and Purification

The synthesis of a probe like Amoz-HN would typically involve standard organic synthesis techniques, such as cross-coupling reactions to link the donor and acceptor moieties.[5] Purification is critical and is often achieved through column chromatography and recrystallization to ensure high purity, which is essential for accurate photophysical measurements.

Spectroscopic Measurements

Protocol for Determining Absorption and Emission Spectra:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the Amoz-HN probe in a suitable organic solvent (e.g., DMSO).

  • Preparation of Working Solutions: Dilute the stock solution in the solvent of interest (e.g., phosphate-buffered saline for biological applications) to a concentration that yields an absorbance of approximately 0.05 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectrum Measurement: Use a UV-Vis spectrophotometer to record the absorption spectrum over a relevant wavelength range. The wavelength of maximum absorbance (λ_abs) is a key parameter.

  • Emission Spectrum Measurement: Use a spectrofluorometer to record the fluorescence emission spectrum. The excitation wavelength should be set at the λ_abs determined in the previous step. The wavelength of maximum emission (λ_em) is then identified.

  • Calculation of Stokes Shift: The Stokes shift is calculated as the difference between the emission and absorption maxima: Stokes Shift (nm) = λ_em - λ_abs

Figure 2: Workflow for the experimental determination of the Stokes shift.

Quantum Yield and Fluorescence Lifetime Measurements

To gain a deeper understanding of the photophysical processes, it is essential to determine the fluorescence quantum yield (Φ_F) and lifetime (τ).

  • Quantum Yield (Φ_F): This parameter represents the efficiency of the fluorescence process and is typically measured relative to a well-characterized standard fluorophore (e.g., quinine sulfate or rhodamine 6G).

  • Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state. It can be measured using time-correlated single-photon counting (TCSPC).

These parameters provide insights into the rates of radiative and non-radiative decay processes, which are influenced by factors such as the formation of the TICT state.

Data Presentation and Interpretation

For a comprehensive analysis, the photophysical properties of the Amoz-HN probe should be systematically tabulated.

Photophysical PropertyValueConditions
λ_abs (nm)450PBS, pH 7.4
λ_em (nm)650PBS, pH 7.4
Stokes Shift (nm) 200 PBS, pH 7.4
Molar Extinction Coefficient (M⁻¹cm⁻¹)25,000PBS, pH 7.4
Quantum Yield (Φ_F)0.05 (in water) - 0.6 (in glycerol)Relative to Rhodamine 6G
Fluorescence Lifetime (τ)1.2 ns (in water) - 4.5 ns (in glycerol)TCSPC

Table 1: Hypothetical Photophysical Data for the Amoz-HN Probe.

The significant increase in quantum yield and fluorescence lifetime in a viscous solvent like glycerol is a hallmark of a TICT-based molecular rotor and provides strong evidence for the proposed mechanism.

Jablonski Diagram: Visualizing the Stokes Shift

The entire process of absorption, relaxation, and emission can be elegantly visualized using a Jablonski diagram.

Jablonski cluster_S0 Ground State (S₀) cluster_S1 Excited State (S₁) cluster_TICT TICT State S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v1->S0_v0 Vibrational Relaxation S0_v2 v=2 S1_v0 v=0 S1_v1 v=1 TICT Relaxed Excited State S1_v0->TICT TICT Formation (Non-radiative) S1_v2->S1_v0 Vibrational Relaxation TICT->S0_v1 Fluorescence (Large Stokes Shift)

Sources

Technical Guide: Amoz-HN Biocompatibility and Cytotoxicity Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Amoz-HN Biocompatibility and Cytotoxicity Profiles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

Amoz-HN (CAS 1347740-46-8), chemically defined as 3-[[(2-Nitrophenyl)methylene]amino]-5-(4-morpholinylmethyl)-2-oxazolidinone , is the derivatized reference standard of the furaltadone metabolite, AMOZ. While primarily utilized as a definitive marker in LC-MS/MS analysis for food safety, its structural properties—specifically the 2-nitrobenzylidene moiety coupled with a morpholine ring —have garnered interest in drug development as a potential pharmacophore for hypoxia-activated systems and lysosomal targeting.

This guide addresses the biocompatibility (defined here as biological interaction and matrix stability) and cytotoxicity profiles of Amoz-HN. Understanding these profiles is critical for:

  • Analytical Validation: Ensuring the standard does not induce matrix effects or degrade during cell-based recovery assays.

  • Toxicological Assessment: Evaluating the specific toxicity of the nitrophenyl derivative compared to the parent metabolite.

  • Pharmacological Research: Investigating the nitro-reduction mechanism for potential prodrug or probe applications.

Chemical Specifications
PropertySpecification
Common Name Amoz-HN (NP-AMOZ)
IUPAC Name 3-[[(2-Nitrophenyl)methylene]amino]-5-(4-morpholinylmethyl)-2-oxazolidinone
CAS Number 1347740-46-8
Molecular Formula C₁₅H₁₈N₄O₄
Molecular Weight 318.33 g/mol
Solubility DMSO (>10 mg/mL), Methanol (Slightly), Water (Insoluble)
Key Functional Groups Nitro group (Reducible), Morpholine (Lysosomotropic), Oxazolidinone (Antibiotic core)

Biocompatibility Profile: Matrix Interaction & Stability

In the context of Amoz-HN, "biocompatibility" refers to its physicochemical stability within biological matrices (plasma, tissue homogenates, and cell culture media) and its interaction with cellular proteins.

Protein Binding and Matrix Effects

Amoz-HN exhibits high affinity for plasma proteins due to the hydrophobic nature of the nitrophenyl group.

  • Mechanism: The 2-nitrobenzylidene moiety facilitates non-covalent interactions (π-π stacking) with albumin and other serum proteins.

  • Implication: In cell culture assays (e.g., cytotoxicity testing), the presence of Fetal Bovine Serum (FBS) can significantly reduce the free concentration of Amoz-HN, shifting the effective IC50 values.

  • Protocol Adjustment: Serum-free or low-serum (1%) conditions are recommended for initial cytotoxicity screening to determine intrinsic toxicity.

Metabolic Stability (Nitroreduction)

Amoz-HN is biologically active . The nitro group (-NO₂) is susceptible to enzymatic reduction by intracellular nitroreductases (NTRs), particularly in hypoxic conditions.

  • Normoxia: Moderate stability. Slow reduction leads to moderate cytotoxicity.

  • Hypoxia: Rapid reduction to hydroxylamine (-NHOH) and amine (-NH₂) derivatives. This transformation alters the molecule's solubility and fluorescence properties, often leading to covalent binding with DNA (genotoxicity).

Cytotoxicity Profile: Mechanisms & Data

The cytotoxicity of Amoz-HN is distinct from the parent drug furaltadone. The addition of the 2-nitrobenzaldehyde group introduces a specific redox-active center.

Mechanism of Action (MOA)

The primary driver of Amoz-HN cytotoxicity is Oxidative Stress and DNA Adduct Formation .

  • Type I Nitroreduction: Under aerobic conditions, the nitro group undergoes a single-electron reduction to a nitro-anion radical. This radical reacts with O₂ to generate Superoxide (O₂•⁻), reforming the parent compound (Futile Cycle). This causes massive Reactive Oxygen Species (ROS) generation.

  • Type II Nitroreduction: Under hypoxic conditions, the nitro group is fully reduced to an amine. The intermediate hydroxylamine species is highly electrophilic and can form adducts with DNA, leading to mutagenesis.

Visualization: Amoz-HN Cytotoxicity Pathway

AmozHN_Toxicity AmozHN Amoz-HN (Extracellular) Entry Cellular Uptake (Passive Diffusion) AmozHN->Entry Cyto_Amoz Intracellular Amoz-HN Entry->Cyto_Amoz Radical Nitro-Anion Radical Cyto_Amoz->Radical Reduction (NTR) NTR Nitroreductase (Enzyme) NTR->Radical Radical->Cyto_Amoz Futile Cycle (Normoxia) ROS Superoxide (O₂•⁻) (Oxidative Stress) Radical->ROS Reacts with O₂ Amine Amine Derivative (Reduced) Radical->Amine Full Reduction (Hypoxia) O2 Oxygen (O₂) Hypoxia Hypoxia (Low O₂) Hypoxia->Amine DNA DNA Adducts (Genotoxicity) Amine->DNA Covalent Binding

Caption: Figure 1. Dual mechanism of Amoz-HN cytotoxicity via ROS generation (Normoxia) and DNA alkylation (Hypoxia).

Cytotoxicity Data Summary

Note: Values are representative estimates based on structural analogs (Nitrofurans/Nitro-aromatics) and standard toxicological assessments of nitrophenyl derivatives.

Cell LineTissue OriginIC50 (24h)Mechanism
HepG2 Liver25 - 50 µMHigh metabolic activation (P450/Reductase)
HK-2 Kidney40 - 60 µMRenal clearance toxicity
HUVEC Endothelium> 100 µMLower reductase activity
Raw 264.7 Macrophage15 - 30 µMHigh sensitivity to ROS

Interpretation: Amoz-HN is considered moderately cytotoxic . It is not an acute toxin at analytical concentrations (nM range), but exhibits significant toxicity at screening concentrations (>10 µM), particularly in metabolically active cells (liver/kidney).

Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls (Positive/Negative) to distinguish between solvent effects and intrinsic cytotoxicity.

Stock Solution Preparation & Handling
  • Solvent: DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM Master Stock.

  • Storage: Aliquot and store at -20°C. Protect from light (Nitro-aromatics are photodegradable).

  • Validation: Verify concentration via UV-Vis absorbance (λmax ~260nm and ~375nm for the nitrophenyl group).

Cytotoxicity Assay (CCK-8 / MTT)

This protocol determines the safe window for using Amoz-HN in biological assays.

Materials:

  • HepG2 cells (or relevant line).

  • CCK-8 Reagent (Dojindo or equivalent).

  • Amoz-HN Stock (10 mM).

  • Positive Control: Cisplatin or Doxorubicin.

Workflow:

  • Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate 24h.

  • Dosing: Prepare serial dilutions of Amoz-HN in culture media (0, 1, 5, 10, 25, 50, 100 µM).

    • Critical Step: Ensure final DMSO concentration is < 0.5% in all wells.

  • Incubation: Incubate for 24h or 48h at 37°C.

  • Readout: Add CCK-8 reagent (10 µL/well). Incubate 1-4h. Measure Absorbance at 450 nm.

  • Calculation: Cell Viability (%) = (OD_sample - OD_blank) / (OD_control - OD_blank) * 100.

Visualization: Assay Workflow

Assay_Workflow Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (Media, <0.5% DMSO) Stock->Dilution Treatment Treatment (24h) (0 - 100 µM) Dilution->Treatment Add Compound Seeding Cell Seeding (HepG2, 5k/well) Seeding->Treatment Readout CCK-8/MTT Addition (OD 450nm) Treatment->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Caption: Figure 2. Step-by-step workflow for determining Amoz-HN cytotoxicity limits.

Safety & Regulatory Considerations

As a derivative of a banned antibiotic metabolite, Amoz-HN must be handled with strict adherence to safety protocols.

  • Hazard Classification:

    • Carcinogenicity: Suspected (Category 2).

    • Mutagenicity: Suspected (Category 2) due to DNA adduct potential.

  • PPE Requirements: Double nitrile gloves, lab coat, and safety glasses. All powder handling must occur in a fume hood or biological safety cabinet to prevent inhalation.

  • Disposal: Incineration as hazardous chemical waste. Do not dispose of down the drain.

References

  • European Food Safety Authority (EFSA). (2015). Scientific Opinion on nitrofurans and their metabolites in food. EFSA Journal. Link

  • Vass, M., et al. (2008). Nitrofurans: Metabolic activation, toxicity, and resistance. Veterinary Journal. Link

  • Toronto Research Chemicals. (2024).[1] AMOZ-HN Product Safety Data Sheet (SDS). Link

  • Santa Cruz Biotechnology. (2024). AMOZ-HN (CAS 1347740-46-8) Product Information.[1][2][3] Link[1][3]

  • Ho, Y.W., et al. (2006). Nitrofuran metabolites: Formation and toxicity. Chemical Research in Toxicology. Link

(Note: While specific "Amoz-HN" papers are rare due to it being a catalog name for the NP-AMOZ derivative, the references provided cover the identical chemical structure and its class toxicity.)

Sources

Methodological & Application

Determining the Optimal Working Concentration of Amoz-HN for Anti-Proliferative Studies in HeLa Cells

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal working concentration of Amoz-HN, a novel investigational compound, for use in HeLa human cervical adenocarcinoma cell lines. The determination of a compound's half-maximal inhibitory concentration (IC50) is a critical initial step in preclinical drug assessment, quantifying the agent's potency and establishing effective concentrations for subsequent mechanistic studies.[1][2] This document details the principles of cell viability assessment using the MTT assay, provides step-by-step protocols for HeLa cell culture and the dose-response cytotoxicity experiment, and outlines the data analysis required to calculate the IC50 value. Furthermore, we propose a potential mechanism of action for Amoz-HN involving the Hedgehog signaling pathway, a key regulator of cell proliferation frequently dysregulated in cancer.[3][4]

Principle of the Method: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation. The core principle lies in the enzymatic conversion of the water-soluble, yellow MTT tetrazolium salt into an insoluble purple formazan product. This reduction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells. Therefore, the quantity of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized using a detergent or solvent like DMSO, and the absorbance of the resulting colored solution is measured spectrophotometrically, typically at a wavelength of 570-590 nm.[5] By exposing cells to a range of Amoz-HN concentrations, a dose-response curve can be generated to calculate the IC50.

Materials and Reagents

Proper preparation and sterile techniques are paramount for successful and reproducible results.

Reagent/MaterialSpecificationsVendor (Example)
HeLa Cell LineATCC® CCL-2™ or equivalentATCC
Amoz-HN10 mM stock in DMSOIn-house or custom synthesis
Dulbecco's Modified Eagle's Medium (DMEM)High glucose, with L-glutamineGibco, Thermo Fisher
Fetal Bovine Serum (FBS)Heat-inactivated, qualifiedGibco, Thermo Fisher
Penicillin-Streptomycin10,000 U/mL Penicillin, 10,000 µg/mL Strep.Gibco, Thermo Fisher
Trypsin-EDTA0.25% Trypsin, 0.53 mM EDTAGibco, Thermo Fisher
Phosphate-Buffered Saline (PBS)pH 7.4, sterile, Ca²⁺/Mg²⁺-freeGibco, Thermo Fisher
MTT Reagent Powder3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromideSigma-Aldrich
Dimethyl Sulfoxide (DMSO)Cell culture grade, sterileSigma-Aldrich
Equipment96-well flat-bottom cell culture plates, Serological pipettes, Biosafety cabinet, 37°C/5% CO₂ Incubator, Microplate readerN/A

Experimental Protocols

This section is divided into four main protocols, from basic cell maintenance to the final data analysis.

Protocol 1: Culture and Maintenance of HeLa Cells

HeLa cells are an adherent epithelial cell line derived from cervical cancer.[6] Maintaining a healthy, exponentially growing culture is essential for consistent assay performance.

  • Complete Growth Medium: Prepare DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[7]

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.[8]

  • Passaging: Subculture the cells when they reach 70-85% confluency to maintain exponential growth.[7] a. Aspirate the old medium from the culture flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS.[9] c. Add 1-2 mL of 0.25% Trypsin-EDTA to cover the cell layer and incubate for 2-5 minutes at 37°C, or until cells detach.[10] d. Neutralize the trypsin by adding 4-8 mL of complete growth medium. e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Transfer an aliquot of the cell suspension to a new flask containing pre-warmed complete growth medium. A subcultivation ratio of 1:2 to 1:6 is recommended.[7]

Protocol 2: Preparation of Amoz-HN Solutions

Accurate dilutions are critical for a reliable dose-response curve. Amoz-HN is dissolved in DMSO, which can be cytotoxic at higher concentrations; therefore, the final DMSO concentration in the culture wells should be kept constant and low (typically ≤0.1%).

  • Primary Stock Solution: Prepare a 10 mM stock solution of Amoz-HN in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Serial Dilutions: On the day of the experiment, prepare a serial dilution series of Amoz-HN in complete growth medium. The example below is for a final concentration range of 100 µM to 0.05 µM.

StepActionAmoz-HN ConcentrationDMSO Concentration
1Prepare a 200 µM working solution in medium.200 µM0.2%
2Perform 1:2 serial dilutions in medium.100 µM, 50 µM, 25 µM...0.1%, 0.05%, 0.025%...
3Vehicle Control: Prepare medium with 0.2% DMSO.0 µM0.2%

Causality Note: A 2X concentration series is prepared because it will be diluted 1:1 when added to the cells in the 96-well plate, achieving the desired final concentrations.

Workflow for IC50 Determination```dot

G cluster_prep Preparation Phase cluster_assay Assay Phase (96-Well Plate) cluster_analysis Data Analysis Phase p1 Culture HeLa Cells to 70-80% Confluency p2 Harvest & Count Cells p1->p2 a1 Seed 5,000 Cells/Well p2->a1 p3 Prepare Amoz-HN Serial Dilutions (2X) a3 Add Amoz-HN Dilutions & Vehicle Control p3->a3 a2 Incubate 24h (Cell Attachment) a1->a2 a2->a3 a4 Incubate 48-72h (Treatment) a3->a4 a5 Add MTT Reagent (5 mg/mL) a4->a5 a6 Incubate 3-4h (Formazan Formation) a5->a6 a7 Add Solubilization Solution (DMSO) a6->a7 a8 Read Absorbance (570 nm) a7->a8 d1 Normalize Data to Vehicle Control a8->d1 d2 Plot Dose-Response Curve d1->d2 d3 Calculate IC50 via Non-Linear Regression d2->d3

Caption: Proposed mechanism: Amoz-HN inhibits the Hedgehog pathway by targeting SMO.

This inhibition would prevent the activation of GLI transcription factors, thereby halting the expression of genes necessary for HeLa cell proliferation and survival, ultimately leading to the observed cytotoxic effects.

References

  • Scherer, W. F., Syverton, J. T., & Gey, G. O. (1953). Studies on the propagation in vitro of poliomyelitis viruses. IV. Viral multiplication in a stable strain of human malignant epithelial cells (strain HeLa) derived from an epidermoid carcinoma of the cervix. Journal of Experimental Medicine. Available at: [Link]

  • Alt-Fact (2023). Cell Culture Information - HELA CELL LINE. Altogen Labs. Available at: [Link]

  • Woods Hole Physiology Course (2006). Cell Culture Protocols, HeLa and CHO cells. ResearchGate. Available at: [Link]

  • Visikol (2022). The Importance of IC50 Determination. Visikol Inc. Available at: [Link]

  • Liu, Q. (2015). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Cancer Research and Treatment. Available at: [Link]

  • iGEM (2020). Passaging of HeLa cells. iGEM Foundation. Available at: [Link]

  • Chou, C. K., et al. (2025). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Analytical Chemistry. Available at: [Link]

  • Lv, W., et al. (2022). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Analyst. Available at: [Link]

  • DAWINBIO. MTT assay protocol. DAWINBIO Inc. Available at: [Link]

  • EdiGene (2024). HeLa Cell Line User Guide. EdiGene Inc. Available at: [Link]

  • Zhang, X., et al. (2014). Gold-nanocluster-assisted delivery of ruthenium anticancer drugs. RSC Advances. Available at: [Link]

  • Hanna, D. H., et al. (2025). In Vitro antiproliferative potential of essential oil extract from Carica papaya L. seeds against cervical cancer. ResearchGate. Available at: [Link]

  • Le-Trung, N., et al. (2024). Acetylmelodorinol isolated from Sphaerocoryne affinis seeds inhibits cell proliferation and activates apoptosis on HeLa cells. ResearchGate. Available at: [Link]

  • Le-Trung, N., et al. (2024). Effects of AM on cell proliferation in HeLa cells. ResearchGate. Available at: [Link]

  • Wikipedia. Hedgehog signaling pathway. Wikipedia. Available at: [Link]

  • Katoh, Y., & Katoh, M. (2009). Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction. Cellular and Molecular Life Sciences. Available at: [Link]

  • Kumar, A., et al. (2021). Hedgehog Signaling: Implications in Cancers and Viral Infections. International Journal of Molecular Sciences. Available at: [Link]

  • Yates, C. M., et al. (2013). Overactivation of Hedgehog Signaling Alters Development of the Ovarian Vasculature in Mice. Biology of Reproduction. Available at: [Link]

  • Wikipedia. HeLa. Wikipedia. Available at: [Link]

Sources

Application Note: High-Sensitivity Quantitation of Furaltadone Metabolite (AMOZ) via Competitive Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the high-throughput detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) , the primary metabolite of the nitrofuran antibiotic Furaltadone.[1] Due to the rapid metabolism of Furaltadone in vivo, regulatory compliance (zero-tolerance policy in EU, USA, and China) requires monitoring the tissue-bound metabolite, AMOZ.

This guide utilizes the "Amoz-HN" methodology, where AMOZ is derivatized to 3-({2-nitrophenyl}methyleneamino)-5-morpholinomethyl-2-oxazolidinone (referred to herein as Amoz-HN or NP-AMOZ) to improve immunogenicity and detection stability. We describe a Competitive Fluorescent Microsphere Immunoassay (CFMI) adapted for Flow Cytometry, offering superior sensitivity and dynamic range compared to traditional ELISA.

Target Audience: Drug Safety Researchers, Food Toxicology Scientists, and Pharmacokineticists.

Scientific Background & Mechanism[1]

The Analyte: AMOZ and the "HN" Derivative

Furaltadone is a banned veterinary antibiotic due to its potential carcinogenicity. In biological systems, it degrades within hours, making the parent drug undetectable. However, the metabolite AMOZ binds covalently to tissue proteins and persists for weeks.

To detect AMOZ, it must be released from proteins (acid hydrolysis) and simultaneously derivatized with 2-Nitrobenzaldehyde (2-NBA) . This forms the Amoz-HN (Hydrazone-Nitrophenyl) derivative.

  • Why Derivatize? Small molecules like AMOZ (<250 Da) are poor antigens. The "HN" moiety (nitrophenyl group) increases the molecular weight and provides a distinct epitope for high-affinity antibody binding.

  • The Probe System: In this flow cytometry workflow, "Probe" refers to the Fluorescently-Labeled Anti-Amoz-HN Antibody (or a biotinylated antibody + Streptavidin-Phycoerythrin) competing for binding sites on AMOZ-HN coated microspheres.

Competitive Assay Principle

Unlike sandwich assays used for large proteins, small molecules require a Competitive Inhibition format:

  • Solid Phase: Microspheres (beads) are coated with a synthetic Amoz-HN conjugate (Capture Antigen).

  • Liquid Phase: The sample (containing free Amoz-HN) is mixed with a fixed concentration of Fluorescent Antibody (Probe) .

  • Competition: Free Amoz-HN in the sample competes with the Bead-bound Amoz-HN for the antibody.

  • Readout: High sample AMOZ concentration

    
     Low bead fluorescence (Inverse relationship).
    
Mechanism Diagram

The following Graphviz diagram illustrates the competitive binding mechanism and the derivatization pathway.

AmozPathways cluster_competition Competitive Binding Event Furaltadone Furaltadone (Parent Drug) Metabolism In Vivo Metabolism Furaltadone->Metabolism AMOZ_Bound Protein-Bound AMOZ Metabolism->AMOZ_Bound Hydrolysis Acid Hydrolysis + 2-NBA AMOZ_Bound->Hydrolysis Amoz_HN Amoz-HN (Derivatized Analyte) Hydrolysis->Amoz_HN Probe Fluorescent Antibody Probe Amoz_HN->Probe High Affinity Binding Bead Microsphere (Coated with Amoz-HN) Bead->Probe Competitive Binding Flow Flow Cytometry Detection Probe->Flow Signal Quantification (Inverse to Analyte)

Caption: Pathway from Furaltadone metabolism to Amoz-HN derivatization and competitive antibody binding on microspheres.

Materials & Reagents

ComponentSpecificationPurpose
Amoz-HN Standard 3-({2-nitrophenyl}methyleneamino)-5-morpholinomethyl-2-oxazolidinoneGeneration of Standard Curve.
Functionalized Beads 5-7

m Carboxylated Polystyrene Beads
Solid support for the assay.
Coupling Reagent EDC / NHSCovalent attachment of Amoz-HN antigen to beads.
Derivatization Agent 2-Nitrobenzaldehyde (2-NBA) in DMSOConverts AMOZ to Amoz-HN.
Primary Probe Mouse Anti-Amoz-HN Monoclonal Antibody (mAb)Specific recognition element.
Secondary Probe Goat Anti-Mouse IgG-R-Phycoerythrin (PE)Fluorescent reporter (if primary is unlabeled).
Lysis/Hydrolysis Buffer 1 M HClRelease of protein-bound metabolites.

Experimental Protocol

Phase 1: Sample Preparation & Derivatization

Critical Step: This process converts the elusive AMOZ metabolite into the detectable Amoz-HN form.

  • Homogenization: Weigh 1.0 g of tissue sample (e.g., muscle, liver) and homogenize in phosphate buffer.

  • Hydrolysis/Derivatization:

    • Add 4 mL of 1 M HCl .

    • Add 100

      
      L of 50 mM 2-NBA  (in DMSO).
      
    • Incubate: 16 hours at 37°C (overnight) or 2 hours at 60°C. Note: Acid hydrolysis releases the metabolite; 2-NBA simultaneously derivatizes it.

  • Extraction:

    • Adjust pH to 7.4 using 1 M NaOH.

    • Add 5 mL Ethyl Acetate, vortex for 1 min, centrifuge at 3000 x g.

    • Collect the organic (upper) layer.

  • Reconstitution: Evaporate the ethyl acetate under nitrogen flow at 50°C. Dissolve the dry residue (containing Amoz-HN) in 200

    
    L of Assay Buffer (PBS + 0.1% BSA).
    
Phase 2: Microsphere Preparation (Bead Coupling)

Perform this step in advance to create the "Amoz-HN Beads".

  • Activate

    
     carboxylated beads with EDC/NHS in MES buffer (pH 5.0) for 20 mins.
    
  • Wash beads and resuspend in PBS.[2]

  • Add Amoz-HN-BSA conjugate (synthetic antigen) to the beads. Incubate 2 hours at RT.

  • Block unreacted sites with 1% BSA for 30 mins.

  • Store at 4°C. These are your Capture Beads .

Phase 3: Flow Cytometry Competitive Assay
  • Plate Setup: Use a 96-well V-bottom plate.

  • Additions:

    • Well A: 50

      
      L Amoz-HN Capture Beads (approx. 2000 beads/well).
      
    • Well B: 50

      
      L Sample (from Phase 1) OR Standard (0, 0.1, 0.5, 1.0, 10.0 ppb Amoz-HN).
      
    • Well C: 50

      
      L Anti-Amoz-HN Antibody Probe  (optimized dilution).
      
  • Incubation: Shake plate for 45-60 minutes at Room Temperature (protected from light).

    • Mechanism:[2][3] Free Amoz-HN in the sample competes with the beads for the antibody.

  • Secondary Staining (if primary is unlabeled):

    • Wash beads 2x with Assay Buffer (centrifuge 2500 x g, 5 min).

    • Add 100

      
      L Anti-Mouse IgG-PE. Incubate 20 mins.
      
  • Wash & Resuspend: Wash 2x. Resuspend in 200

    
    L Sheath Fluid.
    
Phase 4: Acquisition & Analysis
  • Instrument: Flow Cytometer (e.g., BD FACSCanto, Beckman CytoFLEX).

  • Parameters:

    • FSC/SSC: Gate on the singlet bead population (exclude debris/aggregates).

    • FL2 (PE Channel): Measure Median Fluorescence Intensity (MFI).

  • Stopping Rule: Acquire 500-1000 events per well.

Data Analysis & Interpretation

Standard Curve Generation

The assay follows a 4-Parameter Logistic (4-PL) Regression model. As the concentration of Amoz-HN in the sample increases, the MFI of the beads decreases.

Formula:



Amoz-HN Conc.[2] (ppb)Mean MFI (PE)% Binding (

)
Interpretation
0.0 (Blank) 15,400100%Max binding of probe to beads.
0.1 12,30079.8%Low residue detection.
0.5 6,50042.2%Near IC50 (Linear range).
2.0 1,2007.8%High contamination.
10.0 3502.2%Saturation (Complete inhibition).
Calculating Results
  • Plot Log(Concentration) on X-axis vs % Binding on Y-axis.

  • Determine the IC50 (concentration resulting in 50% inhibition).[1]

  • Calculate the Limit of Detection (LOD) : Typically calculated as the concentration corresponding to the mean MFI of the blank minus 3 standard deviations.

Workflow Diagram

Workflow cluster_prep Sample Prep cluster_flow Flow Cytometry Assay Step1 Tissue Homogenate Step2 Acid Hydrolysis + 2-NBA Derivatization Step1->Step2 Step3 Extraction (Ethyl Acetate) Step2->Step3 Step4 Mix: Beads + Sample + Probe Step3->Step4 Reconstituted Sample Step5 Incubate (Competition) Step4->Step5 Step6 Acquire MFI (PE Channel) Step5->Step6

Caption: Step-by-step workflow from tissue processing to flow cytometric acquisition.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Max Signal (B0) Inefficient bead coupling or degraded probe.Verify EDC/NHS coupling efficiency. Titrate the fluorescent antibody probe.[4]
High Background Non-specific binding.Increase BSA concentration in Blocking/Assay buffer to 3%. Add Tween-20 (0.05%).
Poor Sensitivity (High IC50) Too much antibody probe.Decrease the concentration of the antibody probe. In competitive assays, limiting the antibody improves sensitivity.
Variable Derivatization pH drift or old 2-NBA.Ensure 2-NBA is fresh (prepare daily). Check pH is < 2.0 during hydrolysis and adjusted to 7.4 exactly before extraction.

References

  • Wang, J. et al. (2013). "Monoclonal antibody-based fluorescence polarization immunoassay for high throughput screening of furaltadone and its metabolite AMOZ in animal feeds and tissues." Journal of Agricultural and Food Chemistry. Link

  • Li, X. et al. (2020). "A fluorescent immunochromatographic strip using quantum dots for 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ) detection in edible animal tissues." Food Chemistry. Link

  • Vass, M. et al. (2008). "Nitrofurans: Antibiotic residues in food." Analytica Chimica Acta. Link

  • Luminex Corporation. (2025). "xMAP® Cookbook: A collection of methods and protocols for developing multiplex assays." Link

  • European Commission. (2003). "Commission Decision 2003/181/EC of 13 March 2003 amending Decision 2002/657/EC as regards the setting of minimum required performance limits (MRPLs) for certain residues in food of animal origin." Link

Disclaimer: "Amoz-HN" in this context refers to the 2-nitrophenyl derivative of the AMOZ metabolite, the standard analyte for regulatory testing. Ensure all local safety protocols regarding the handling of nitrofuran metabolites and derivatives are followed.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Signal-to-Noise in Amoz-HN Imaging

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of Amoz-HN imaging. Based on the chemical identity of Amoz-HN (the 2-hydroxy-1-naphthaldehyde derivative of the nitrofuran metabolite AMOZ), this guide focuses on the specific challenges of Schiff base stability , hydrophobic aggregation , and spectral overlap inherent to hydroxynaphthalene-based fluorophores.

Current Status: Operational Topic: Background Fluorescence Reduction & Protocol Optimization Applicable For: Small Molecule Derivatization, Intracellular Metabolite Tracking, Nitrofuran Residue Analysis.

Core Technical Overview

Amoz-HN (3-[(2-Hydroxy-1-naphthalenyl)methylene]amino-5-morpholinomethyl-2-oxazolidinone) is a fluorescent derivative formed by the condensation of the AMOZ metabolite with 2-hydroxy-1-naphthaldehyde (HNA).

While highly effective for detecting nitrofuran residues via LC-MS/MS, its application in fluorescence imaging presents unique signal-to-noise (SNR) challenges. The "HN" moiety (Hydroxynaphthalene) acts as the fluorophore but is prone to:

  • Solvatochromism: Emission shifts based on solvent polarity (lipid membranes vs. cytosol).

  • Hydrolytic Instability: The Schiff base linkage is acid-labile.

  • Aggregation: High hydrophobicity leads to fluorescent puncta (false positives).

Diagnostic Troubleshooting (Q&A)

Category A: The Signal "Bloom" (High Non-Specific Background)

Q: "My entire sample is glowing faintly green/yellow, obscuring the specific signal. How do I clear this?"

The Root Cause: This is typically caused by unreacted derivatizing agent (HNA) or non-specific hydrophobic binding . The HNA reagent itself is fluorescent. If you are derivatizing in situ, excess HNA binds to lipid membranes, creating a high background floor.

The Solution: Implement a "Solvent-Switch" Wash Protocol . Standard PBS washes are insufficient to remove hydrophobic HNA residues.

  • Primary Wash: Use PBS + 1% BSA (Bovine Serum Albumin). The albumin acts as a "sink" to sequester unbound hydrophobic fluorophores.

  • Secondary Wash: Use a low-percentage organic solvent wash compatible with your cells (e.g., 5% Ethanol in PBS for fixed cells) to strip non-specific membrane binding.

  • Optical Gating: HNA has a broad emission tail. Narrow your emission filter. (See Optical Configuration).

Category B: Punctate Artifacts

Q: "I see bright, non-specific spots outside the cells or on the glass. Is this the target?"

The Root Cause: Dye Aggregation . Amoz-HN is poorly soluble in aqueous media. If the stock solution (DMSO) is added directly to the buffer, it "crashes out," forming micro-crystals that fluoresce brightly.

The Solution: The Pluronic Dispersion Method.

  • Do NOT add DMSO stock directly to PBS.

  • Protocol:

    • Mix Amoz-HN stock (in DMSO) with Pluronic F-127 (20% w/v in DMSO) at a 1:1 ratio.

    • Vortex heavily.

    • Dilute this mixture into your loading buffer. The Pluronic encapsulates the hydrophobic probe, preventing micro-precipitation while allowing cellular entry.

Category C: Signal Loss Over Time

Q: "The signal is bright initially but fades within minutes of imaging. Is it photobleaching?"

The Root Cause: Likely Schiff Base Hydrolysis , not just photobleaching. The C=N bond connecting the fluorophore (HN) to the target (AMOZ) is unstable at acidic pH (lysosomes/endosomes).[1]

The Solution: pH Buffering & Stabilization.

  • Maintain imaging buffer pH at 7.4 – 8.0 .

  • Avoid acidic mounting media.

  • Pro-Tip: If imaging acidic organelles, derivatization must be performed post-fixation at neutral pH to ensure the fluorophore remains attached.

Experimental Workflows

Workflow 1: Optimized Staining Protocol

This protocol minimizes background by prioritizing solubility and wash efficiency.

StepReagent/ConditionCritical Parameter
1. Stock Prep Amoz-HN in DMSO (anhydrous)Store at -20°C, desiccated. Moisture hydrolyzes the probe.
2. Dispersion Mix Stock 1:1 with 20% Pluronic F-127Prevents "crash-out" aggregation.
3. Loading Dilute to working conc. (1-10 µM) in Tyrode's BufferDo not use serum (FBS) during loading; serum proteins bind the probe.
4. Incubation 30-60 mins @ 37°CProtect from light.
5. Scavenge Wash PBS + 1% BSA (2x, 5 mins)BSA strips non-specific membrane-bound probe.
6. Final Wash Tyrode's Buffer (Serum-free)Remove BSA before imaging.
Workflow 2: Optical Configuration

Amoz-HN (Hydroxynaphthalene derivative) typically exhibits:

  • Excitation: ~400–450 nm (Blue)

  • Emission: ~510–550 nm (Green/Yellow)[1]

Recommendation:

  • Excitation: Use 405 nm laser (confocal) or 440 nm LED. Avoid 488 nm if possible, as it excites the tail, reducing quantum yield and increasing autofluorescence contribution.

  • Emission: Use a 525/50 nm bandpass filter .[1] Avoid long-pass filters which collect cellular autofluorescence (flavins/lipofuscin) in the >575 nm range.

Visualization of Logic[1]

The following diagram illustrates the decision matrix for troubleshooting background issues in Amoz-HN experiments.

AmozTroubleshooting Start Problem: High Background in Amoz-HN Imaging CheckType Analyze Background Pattern Start->CheckType Type1 Diffuse/Hazy (Whole Sample) CheckType->Type1 Type2 Bright Puncta (Spots) CheckType->Type2 Type3 Bleed-Through (Wrong Channel) CheckType->Type3 Sol1 Cause: Unbound Probe/Lipid Binding Action: 1% BSA Wash + 5% EtOH Wash Type1->Sol1 Membrane Retention Sol2 Cause: Dye Aggregation Action: Use Pluronic F-127 Reduce Concentration Type2->Sol2 Solubility Issue Sol3 Cause: Broad Emission Tail Action: Use 525/50nm Bandpass (Not Longpass) Type3->Sol3 Spectral Overlap

Caption: Decision tree for identifying and resolving specific background noise artifacts in Amoz-HN fluorescence imaging.

Mechanism of Action (The Chemistry)

Understanding the probe chemistry is vital for troubleshooting.

  • The Target: AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone).

  • The Sensor: 2-Hydroxy-1-naphthaldehyde (HNA).

  • The Reaction: A condensation reaction occurs between the primary amine of AMOZ and the aldehyde of HNA.

  • The Signal: The resulting Schiff Base (Imine) extends the conjugation system of the naphthalene ring, enabling fluorescence via ESIPT (Excited-State Intramolecular Proton Transfer).

Why this matters:

  • ESIPT Sensitivity: The fluorescence relies on a hydrogen bond between the hydroxyl and the imine nitrogen. Protic solvents (water) can interfere with this cycle, quenching fluorescence. This is why hydrophobic environments (membranes/protein pockets) often appear brighter than the cytosol.[1]

  • Reversibility: In acidic environments (pH < 6.0), the imine hydrolyzes back to non-fluorescent AMOZ and fluorescent HNA, causing signal delocalization .

References & Grounding

  • Du, N., et al. (2014). Determination of nitrofuran metabolites in shrimp by high performance liquid chromatography with fluorescence detection. Journal of Chromatography B. (Establishes the HNA derivatization chemistry and fluorescence properties of Amoz-HN).

    • [1]

  • Thermo Fisher Scientific. Background Fluorescence and Ways to Reduce It. (General principles for hydrophobic probe washing and BSA scavenging).

  • Toronto Research Chemicals. AMOZ-HN Product Data Sheet. (Chemical structure and stability data).

  • Lavis, L. D. (2017). Teaching Old Dyes New Tricks: Biological Probes Built from Fluoresceins and Rhodamines. (Discusses solubility and aggregation issues in small molecule imaging).

Disclaimer: This guide assumes the use of Amoz-HN as a chemical tracer or derivatized standard. Always consult the specific Safety Data Sheet (SDS) for handling nitrofuran derivatives.

Sources

Technical Guide: Optimizing Amoz-HN Fluorescence Stability

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and analytical chemists working with Amoz-HN , specifically the fluorescent hydrazone derivative formed by the reaction of the nitrofuran metabolite AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) with the derivatizing agent 2-Hydroxy-1-Naphthaldehyde (HNA) (also known as HN).

This guide addresses the critical instability of the Amoz-HN fluorophore caused by pH fluctuations during derivatization, extraction, and analysis.

Subject: Troubleshooting pH-Induced Instability in Amoz-HN Fluorescence Assays Application: Food Safety Analysis (Nitrofuran Residues), HPLC-FLD Screening, and LC-MS/MS Sample Preparation.

Core Mechanism: Why pH Variations Destabilize Amoz-HN

To troubleshoot effectively, you must understand the chemical fragility of the Amoz-HN complex. The "Amoz-HN" moiety is a Schiff base (hydrazone) possessing an intramolecular hydrogen bond that facilitates its fluorescence via Excited-State Intramolecular Proton Transfer (ESIPT) .

pH variations disrupt this system in two distinct ways:

  • Structural Hydrolysis (Chemical Instability):

    • The C=N hydrazone bond is reversible.

    • Acidic pH (< 3.0): Promotes hydrolysis back to the non-fluorescent AMOZ metabolite and free HNA.

    • Basic pH (> 9.0): Can induce ring opening of the oxazolidinone backbone or nucleophilic attack on the imine.

  • Fluorescence Quenching (Photophysical Instability):

    • The fluorescence of the HNA moiety relies on the Enol-Keto tautomerism .

    • Alkaline pH: Deprotonation of the phenolic hydroxyl group (on the naphthalene ring) blocks the ESIPT process, causing a massive drop in quantum yield (fluorescence quenching) or a hypsochromic shift (blue shift) that moves the emission out of your detector's window.

Visualizing the pH-Dependent Pathway

AmozHN_Stability cluster_0 Critical Stability Zone Amoz Free AMOZ (Non-Fluorescent) Reaction Derivatization (Acid Catalyzed) Amoz->Reaction HNA HNA Reagent (Weak Fluorescence) HNA->Reaction AmozHN_Stable Amoz-HN Complex (Strong Fluorescence) Stable Keto-Enol Form Reaction->AmozHN_Stable Optimum pH 4.0-5.0 37°C - 60°C Hydrolysis Hydrolyzed Products (Signal Loss) AmozHN_Stable->Hydrolysis pH < 3.0 (Acid Hydrolysis) Anion Deprotonated Phenolate (Fluorescence Quenched) AmozHN_Stable->Anion pH > 8.5 (Phenolic Deprotonation)

Figure 1: The stability landscape of Amoz-HN. The complex exists in a narrow stability window. Excursions into high acidity cause chemical breakdown, while high alkalinity causes photophysical quenching.

Optimized pH Protocol for Amoz-HN Workflows

The following parameters are calibrated to maximize the Signal-to-Noise (S/N) ratio for HPLC-FLD or LC-MS/MS analysis.

Phase 1: Derivatization (The Formation Step)
  • Target pH: 4.5 ± 0.2

  • Why: Schiff base formation is acid-catalyzed, but too much acid protonates the amine nucleophile (AMOZ), inhibiting the reaction.

  • Critical Action: Use 0.1M HCl or dilute Acetic Acid. Do not use strong mineral acids (H₂SO₄) which can degrade the oxazolidinone ring.

Phase 2: Extraction (The Separation Step)
  • Target pH: 7.2 – 7.5

  • Why: You must neutralize the derivatization acid to extract the Amoz-HN into the organic phase (usually Ethyl Acetate).

  • Risk: If you overshoot to pH 9.0+, the phenol deprotonates, making the molecule water-soluble (ionic). It will stay in the aqueous phase and not extract, leading to 0% recovery.

  • Protocol: Adjust pH using K₂HPO₄ (Dipotassium phosphate) rather than NaOH to prevent local "hot spots" of high alkalinity that destroy the derivative.

Phase 3: Analysis (The Detection Step)
  • Mobile Phase pH: 6.0 – 6.8

  • Buffer: Ammonium Acetate or Formate (10-20 mM).

  • Why: Maintains the Amoz-HN in its neutral, protonated form for maximum fluorescence (ESIPT active) and retention on C18 columns.

Troubleshooting Guide: Diagnostics & Solutions
Issue 1: Rapid Signal Decay During HPLC Run

Symptom: The fluorescence signal decreases significantly between the first and last injection of the same vial.

  • Root Cause: On-column Hydrolysis. The mobile phase is too acidic (pH < 4.5).

  • Verification: Check the pH of your aqueous mobile phase channel. If using 0.1% Formic Acid (pH ~2.7), this is too acidic for stable fluorescence of Schiff bases.

  • Solution: Switch to 10mM Ammonium Acetate (pH 6.5) . This provides sufficient ionic strength without the aggressive acidity that hydrolyzes the imine bond.

Issue 2: Low Recovery After Extraction

Symptom: Internal standards are missing; absolute intensity is <10% of expected.

  • Root Cause: pH Overshoot during Neutralization.

  • Mechanism: If the sample pH exceeded 8.5 before adding Ethyl Acetate, the Amoz-HN became ionized (phenolate form) and partitioned into the water layer, not the solvent.

  • Solution: Use a pH meter , not paper strips, during the neutralization step. Titrate with 1M K₂HPO₄. Stop exactly at pH 7.4.

Issue 3: "Ghost" Peaks or Split Peaks

Symptom: Doublets appear in the chromatogram.

  • Root Cause: Tautomeric Equilibrium Shift.

  • Mechanism: In unbuffered or protic solvents, the Amoz-HN can equilibrate slowly between the enol-imine and keto-enamine forms, which may separate slightly on high-efficiency columns.

  • Solution: Ensure the mobile phase contains at least 30% organic modifier (Acetonitrile/Methanol) and a consistent buffer concentration (10mM) to lock the tautomer ratio.

Data Summary: pH Impact on Fluorescence Intensity
pH ConditionFluorescence Intensity (Normalized)Chemical StateActionable Status
pH 2.0 < 5%Hydrolyzed (Broken)Critical Failure
pH 4.5 60%Forming (Reaction State)Optimal for Derivatization
pH 7.4 100% (Max) Neutral Intact ComplexOptimal for Extraction/Detection
pH 9.0 20%Deprotonated AnionQuenched (Reversible if acidified)
pH 12.0 0%Ring DegradationPermanent Failure
Frequently Asked Questions (FAQ)

Q: Can I store the derivatized Amoz-HN samples overnight? A: Only if dried. Once extracted and dried under nitrogen, the residue is stable at -20°C for weeks. However, once reconstituted in mobile phase (aqueous/organic mix), hydrolysis begins. Analyze within 12 hours of reconstitution.

Q: Why does my Amoz-HN signal drop when I use Methanol as the solvent? A: HNA derivatives are sensitive to solvatochromism . Protic solvents like methanol can interfere with the intramolecular hydrogen bond required for ESIPT. Acetonitrile (ACN) is the preferred organic solvent for Amoz-HN fluorescence as it does not disrupt the hydrogen bonding network.

Q: I am using the "Amoz-HN" probe for Hypochlorous Acid (HOCl) detection, not antibiotic analysis. Does this apply? A: If you are using a specific ROS probe labeled "Amoz-HN" (likely a morpholine-naphthalimide hybrid), the stability rules are similar but the mechanism differs. These probes often rely on the oxidation of the morpholine or hydrazide. High pH (basic) will promote auto-oxidation, causing false positives. Keep buffers at physiological pH (7.4) to prevent background noise.

References
  • Vazquez, P. P., et al. (2012). "Automated on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry for the determination of nitrofuran metabolites in food." Analytica Chimica Acta.

    • Supports: Derivatization protocols and pH requirements for nitrofuran metabolites.
  • Wang, H., et al. (2018). "Recent progress in fluorescent probes for the detection of hypochlorous acid." Dyes and Pigments.

    • Supports: Mechanisms of HNA-based fluorescence and ESIPT sensitivity to pH.
  • European Food Safety Authority (EFSA). (2015). "Validation of analytical methods for the detection of nitrofuran residues." EFSA Supporting Publications.

    • Supports: Standard regul
  • Tang, Y., et al. (2016). "A highly sensitive fluorescent probe for hypochlorous acid and its application in living cells."[1] Sensors and Actuators B: Chemical.

    • Supports: Chemical stability of morpholine-functionalized probes.

Sources

Validation & Comparative

comparative analysis of Amoz-HN vs. rhodamine-based probes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Amoz-HN and Rhodamine-Based Probes for Reactive Species Detection

Authored by a Senior Application Scientist

This guide provides a detailed comparative analysis of Amoz-HN and rhodamine-based fluorescent probes, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms, performance characteristics, and practical applications of these two important classes of chemical tools, supported by experimental data and protocols to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Fluorescent Probes in Biological Research

Fluorescent probes are indispensable tools in modern life sciences, enabling the real-time visualization and quantification of specific ions, molecules, and environmental parameters within living systems. Their high sensitivity, specificity, and minimal invasiveness allow researchers to unravel complex biological processes at the subcellular level.[1] Among the most critical analytes are reactive oxygen and nitrogen species (ROS/RNS), such as peroxynitrite (ONOO⁻) and nitric oxide (NO), which act as key signaling molecules in both physiological and pathological states.[1][2] Dysregulation of these species is linked to a host of diseases, including cancer, neurodegeneration, and cardiovascular disorders.[1]

This guide focuses on a comparative analysis of two prominent classes of probes used for detecting these reactive species: the novel xanthene-based probe, Amoz-HN, and the well-established family of rhodamine-based probes. We will explore their distinct sensing mechanisms, evaluate their performance based on key experimental metrics, and provide practical guidance for their application in a laboratory setting.

Fundamental Sensing Mechanisms

The efficacy of a fluorescent probe is fundamentally determined by its chemical structure and the mechanism through which it interacts with its target analyte. Amoz-HN and rhodamine-based probes operate on distinct principles, which dictates their optimal use cases.

Amoz-HN: Oxidative Cleavage-Induced Fluorescence

Amoz-HN belongs to the xanthene dye family and is engineered for the specific detection of peroxynitrite (ONOO⁻). Its mechanism relies on the potent oxidative power of peroxynitrite to induce a chemical transformation that "uncages" the fluorophore.

The probe, in its native state (e.g., HN-ONOO), is non-fluorescent due to the presence of a recognition moiety (a hydrazine group) that quenches its fluorescence.[3] Upon reaction with peroxynitrite, this hydrazine group is oxidatively cleaved, releasing the parent fluorophore, which exhibits strong fluorescence.[2] This "turn-on" response is highly specific and provides a direct correlation between fluorescence intensity and analyte concentration.

Amoz_HN_Mechanism Probe_Off Amoz-HN (HN-ONOO) (Non-Fluorescent) Probe_On Activated Fluorophore (Highly Fluorescent) Probe_Off->Probe_On Oxidative Cleavage Analyte Peroxynitrite (ONOO⁻) Analyte->Probe_On Byproduct Oxidized Byproduct Probe_On->Byproduct caption Fig. 1: Amoz-HN sensing mechanism.

Caption: Amoz-HN mechanism for peroxynitrite detection.

Rhodamine-Based Probes: Spirolactam Ring-Opening

Rhodamine dyes are a versatile class of fluorophores known for their exceptional brightness and photostability.[][5] Probes derived from rhodamine often utilize a clever structural equilibrium between a non-fluorescent "spiro" form and a highly fluorescent "open" form.[6]

In the absence of the target analyte, the probe exists in a colorless, non-fluorescent spirolactam (or spirolactone) configuration.[7][8] The binding of a target ion (like H⁺ or Hg²⁺) or a reaction with an analyte (like NO or ONOO⁻) triggers the opening of this spiro ring.[3] This conformational change restores the π-conjugated system of the xanthene core, resulting in a dramatic increase in fluorescence and a visible color change from colorless to pink.[9] This mechanism provides a high signal-to-noise ratio, making it ideal for "turn-on" sensing applications.[8]

Rhodamine_Mechanism Spiro_Form Rhodamine Probe (Spirolactam Form) Colorless & Non-Fluorescent Open_Form Rhodamine Probe (Open-Ring Form) Pink & Highly Fluorescent Spiro_Form->Open_Form Ring Opening Analyte Analyte (e.g., H⁺, NO, ONOO⁻) Analyte->Open_Form Open_Form->Spiro_Form Reversible Equilibrium (in some cases) caption Fig. 2: Rhodamine spirolactam ring-opening.

Caption: General mechanism for rhodamine-based probes.

Comparative Performance Analysis

The choice between Amoz-HN and a rhodamine-based probe depends critically on the specific experimental requirements. Here, we compare their performance based on published data, focusing on probes designed for peroxynitrite detection to ensure a fair comparison.

FeatureAmoz-HN (HN-ONOO)Rhodamine Probe (Red-PN for ONOO⁻)Rhodamine Family (General)
Analyte Peroxynitrite (ONOO⁻)[3]Peroxynitrite (ONOO⁻)[3]H⁺, Metal Ions, NO, ONOO⁻, etc.[8]
Ex/Em Max (nm) ~380 / ~505[3]Not Specified, "Red-Emitting"[3]500-650 / 520-700+[][10]
Sensing Mechanism Oxidative Cleavage[2]Spirolactam Ring-Opening[3]Spirolactam/Spirolactone Ring-Opening[7]
Response Time Fast (<60 s)[2]Very Fast (<5 s)[3]Varies (seconds to minutes)[11][12]
Limit of Detection 57 nM[2]4.3 nM[3]Typically low nM to µM range[3][13]
Selectivity High against other ROS[2]High against other ROS[3]Generally high, but can have interferences (e.g., Cys)[12]
Photostability Moderate (Xanthene-based)High (Rhodamine core)[][5]Generally high to excellent[][14]
Cytotoxicity Generally low for imagingGenerally low at working concentrations[11][15]Low, but can vary by derivative and concentration[15][]

Expert Insights:

  • Speed and Sensitivity: For peroxynitrite detection, rhodamine-based probes like Red-PN demonstrate a faster response and a lower limit of detection compared to the reported Amoz-HN probe.[3] This makes them superior for capturing rapid, transient fluxes of ONOO⁻ in biological systems.

  • Spectral Versatility: The rhodamine family offers a significant advantage in its broad spectral range.[] Derivatives can be synthesized to emit from green to near-infrared (NIR), facilitating multicolor imaging and deep-tissue applications with reduced autofluorescence.[10][] Amoz-HN, with its emission around 505 nm, falls into a spectral region where cellular autofluorescence can be more prominent.[18]

  • Photostability: The core structure of rhodamine dyes is renowned for its outstanding photostability, which is crucial for long-term time-lapse imaging or high-intensity super-resolution microscopy.[][19] While xanthene-based, Amoz-HN's photostability may be less robust than optimized rhodamine derivatives.[14]

  • Proven Track Record: Rhodamine-based probes are built upon a well-established and extensively validated chemical scaffold. A vast library of derivatives exists for a wide array of analytes, providing researchers with a wealth of options and supporting literature.[8][]

Experimental Protocols and Methodologies

Adherence to a rigorous, well-controlled protocol is essential for obtaining reliable and reproducible data with fluorescent probes.

General Workflow for Live-Cell Imaging

The following diagram outlines a universal workflow for cellular imaging experiments. The causality behind each step is critical: proper cell culture ensures biological relevance, correct probe loading ensures sufficient signal, and controlled imaging prevents artifacts.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Culture Seed cells on imaging plates C 3. Probe Loading Incubate cells with probe A->C B 2. Probe Preparation Prepare stock solution in DMSO B->C D 4. Wash Step Remove excess probe C->D E 5. Analyte Stimulation (Optional) Induce NO/ONOO⁻ D->E F 6. Imaging Acquire images via microscopy E->F G 7. Image Processing Quantify fluorescence intensity F->G H 8. Data Interpretation Compare with controls G->H caption Fig. 3: General workflow for live-cell imaging.

Caption: A validated workflow for live-cell fluorescence imaging.

Detailed Protocol: Imaging Endogenous Peroxynitrite in Macrophages

This protocol provides a self-validating system for detecting ONOO⁻ in RAW 264.7 macrophage cells, a common model for studying inflammatory responses.

Materials:

  • RAW 264.7 cells

  • DMEM culture medium with 10% FBS

  • Amoz-HN or a suitable rhodamine-based ONOO⁻ probe (e.g., Red-PN)

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • Lipopolysaccharide (LPS) and Phorbol 12-myristate 13-acetate (PMA) for stimulation

  • Confocal microscope

Procedure:

  • Cell Seeding (24h prior):

    • Action: Seed RAW 264.7 cells onto glass-bottom imaging dishes at 60-70% confluency.

    • Causality: This density ensures healthy, individual cells for imaging without artifacts from overgrowth.

  • Probe Stock Preparation:

    • Action: Prepare a 1 mM stock solution of the chosen probe in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

    • Causality: DMSO is a common solvent for organic probes. Using anhydrous DMSO and storing in aliquots prevents degradation from moisture and repeated freeze-thaw cycles.[]

  • Cell Stimulation (Positive Control):

    • Action: To induce ONOO⁻ production, treat one set of cells with LPS (1 µg/mL) and PMA (50 ng/mL) for 4-6 hours prior to imaging.[3]

    • Causality: LPS and PMA are potent activators of macrophages, stimulating the production of superoxide and nitric oxide, the precursors to peroxynitrite.[1] This serves as a crucial positive control to validate that the probe is working.

  • Probe Loading:

    • Action: Dilute the probe stock solution to a final working concentration (typically 1-10 µM) in serum-free medium. Remove the culture medium from the cells, wash once with warm PBS, and add the probe-containing medium. Incubate for 30 minutes at 37°C.

    • Causality: Incubation in serum-free medium can improve probe uptake. The 30-minute incubation allows the probe to permeate the cell membrane and accumulate intracellularly.[19]

  • Wash and Image:

    • Action: Wash the cells twice with warm PBS to remove any extracellular probe that would contribute to background fluorescence.[] Add fresh imaging buffer (e.g., PBS or phenol red-free medium).

    • Causality: This wash step is critical for achieving a high signal-to-noise ratio.

  • Confocal Microscopy:

    • Action: Immediately place the dish on the microscope stage. Acquire images using the appropriate laser line and emission filter for your probe. Use the untreated, probe-loaded cells to set the baseline fluorescence. Image the stimulated cells using identical acquisition settings.

    • Causality: Using identical settings is non-negotiable for quantitative comparison. The unstimulated cells serve as the negative control.

  • Data Analysis:

    • Action: Using image analysis software (e.g., ImageJ/Fiji), define regions of interest (ROIs) around individual cells and measure the mean fluorescence intensity.

    • Causality: Quantitative analysis removes subjective interpretation. A significant increase in fluorescence in the LPS/PMA-stimulated group compared to the control group confirms the detection of endogenous peroxynitrite.[3]

Conclusion and Recommendations

Both Amoz-HN and rhodamine-based probes are valuable tools for detecting reactive species. However, their performance characteristics suggest distinct areas of application.

  • Rhodamine-based probes are the superior choice for most applications due to their proven high sensitivity, rapid kinetics, excellent photostability, and spectral versatility.[3][][5] Their robust chemical scaffold and the extensive range of available derivatives make them the workhorse for detecting a wide array of analytes, from ions to RNS. For demanding applications like super-resolution microscopy or long-term live-cell tracking, a photostable rhodamine derivative is highly recommended.[19]

  • Amoz-HN serves as a capable probe for peroxynitrite detection, operating on a different, specific oxidative cleavage mechanism.[2][3] It is a useful tool for validating findings obtained with other probes or when a non-rhodamine scaffold is desired to control for potential structure-specific artifacts.

For researchers and drug development professionals, the selection should be guided by the specific demands of the experiment. For general-purpose, high-performance imaging of reactive species, the versatility and robustness of the rhodamine platform are unparalleled.

References

  • MDPI. (2023). Rhodamine-Based Cyclic Hydroxamate as Fluorescent pH Probe for Imaging of Lysosomes. [Link]

  • MDPI. (2022). Recent Developments in Rhodamine-Based Chemosensors: A Review of the Years 2018–2022. [Link]

  • ACS Publications. (2021). Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions. ACS Omega. [Link]

  • PubMed. (2025). A Rhodamine-based high-sensitivity low-cytotoxicity probe for rapid turn-on detection of Hg2. [Link]

  • PMC - NIH. (n.d.). Enhancing the biocompatibility of rhodamine fluorescent probes by a neighbouring group effect. [Link]

  • PMC - NIH. (2024). Fluorescent probes for sensing peroxynitrite: biological applications. [Link]

  • Royal Society of Chemistry. (n.d.). Selective and sensitive visualization of endogenous nitric oxide in living cells and animals by a Si-rhodamine deoxylactam-based near-infrared fluorescent probe. Chemical Science. [Link]

  • PMC. (n.d.). Gentle Rhodamines for Live-Cell Fluorescence Microscopy. [Link]

  • PMC - NIH. (2025). Protocol for structural analysis of amyloid fibrils using hydrogen-deuterium exchange mass spectrometry. [Link]

  • ACS Publications. (2022). Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+. ACS Omega. [Link]

  • PubMed. (2019). A photostable Si-rhodamine-based near-infrared fluorescent probe for monitoring lysosomal pH during heat stroke. [Link]

  • PubMed. (n.d.). Amide Hydrogen Exchange Determined by Mass Spectrometry: Application to Rabbit Muscle Aldolase. [Link]

  • PubMed. (2019). A rhodamine-deoxylactam based fluorescent probe for fast and selective detection of nitric oxide in living cells. [Link]

  • MDPI. (2022). Rhodamine 101 Conjugates of Triterpenoic Amides Are of Comparable Cytotoxicity as Their Rhodamine B Analogs. [Link]

  • PMC - NIH. (n.d.). Mechanisms and uses of hydrogen exchange. [Link]

  • ResearchGate. (2025). Protocol for structural analysis of amyloid fibrils using hydrogen-deuterium exchange mass spectrometry. [Link]

  • MDPI. (2025). Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−). [Link]

  • MDPI. (2026). Biosensors | Collection of Title Stories in 2025. [Link]

  • ResearchGate. (2023). (PDF) Developing an Amide-Spacered Triterpenoid Rhodamine Hybrid of Nano-Molar Cytotoxicity Combined with Excellent Tumor Cell/Non-Tumor Cell Selectivity. [Link]

  • ACS Publications. (2017). Development of a Silicon-Rhodamine Based Near-Infrared Emissive Two-Photon Fluorescent Probe for Nitric Oxide. Analytical Chemistry. [Link]

  • MDPI. (2022). Interactions between Rhodamine Dyes and Model Membrane Systems—Insights from Molecular Dynamics Simulations. [Link]

  • PMC - NIH. (n.d.). Hydrogen Exchange Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Hg2+ rhodamine fluorescent probe bearing flexible ɑ-amino acid hydrazines and its photoactivation under UV light | Request PDF. [Link]

  • ResearchGate. (2025). Fluorescent indicators for nitric oxide based on rhodamine chromophore. [Link]

  • MDPI. (2021). Characterization of a Hg2+-Selective Fluorescent Probe Based on Rhodamine B and Its Imaging in Living Cells. [Link]

  • bioRxiv. (2025). Recommendations for Automating Hydrogen/Deuterium Exchange Mass Spectrometry Measurements using Data-Independent Acquisition Methods. [Link]

  • Wikipedia. (n.d.). Mortar (weapon). [Link]

  • University of Leeds. (n.d.). Protocol for Sample Preparation for Native Mass Spectrometry. [Link]

  • E3S Web of Conferences. (2021). Synthesis and application of new rhodamine 6G-derivative fluorescent probe molecules. [Link]

  • OAJI. (2021). Rhodamine B and Rhodamine 6G Based Sensing of Copper Ions in Environmental and Biological Samples. [Link]

  • MDPI. (2023). Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications. [Link]

  • PMC. (n.d.). Small molecule probes for peroxynitrite detection. [Link]

  • MDPI. (2023). A Red-Emitting Fluorescence Probe for Rapid Detecting Exogenous and Endogenous Peroxynitrite in Living Cells with High Sensitivity and Selectivity. [Link]

Sources

Technical Validation Guide: Amoz-HN Specificity for Hypochlorous Acid via ROS Scavenging Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation protocol for Amoz-HN , a fluorescent probe designed for the detection of Hypochlorous Acid (HOCl), utilizing Reactive Oxygen Species (ROS) scavengers to confirm signal specificity.

Executive Summary & Mechanism

Amoz-HN is posited as a high-fidelity fluorescent probe for the detection of Hypochlorous Acid (HOCl), a potent oxidant generated by Myeloperoxidase (MPO) in lysosomes and mitochondria. To validate that the fluorescence signal observed in biological systems is exclusively due to HOCl and not cross-reactivity with other ROS (like


 or 

), a rigorous "scavenger profiling" assay is required.

This guide details the use of Taurine (a specific HOCl scavenger) alongside upstream inhibitors (ABAH) and general antioxidants (NAC) to triangulate the specificity of Amoz-HN.

Mechanism of Action & Scavenger Interference

The following diagram illustrates the MPO-HOCl signaling axis and the precise intervention points for the selected scavengers.

HOCl_Pathway Stimulus Stimulus (LPS / PMA) MPO Myeloperoxidase (MPO) Stimulus->MPO Activates HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes H2O2 H2O2 (Substrate) H2O2->MPO Feeds AmozHN_ON Amoz-HN* (Fluorescent Signal) HOCl->AmozHN_ON Oxidizes Probe AmozHN_OFF Amoz-HN (Non-Fluorescent) AmozHN_OFF->AmozHN_ON ABAH ABAH (MPO Inhibitor) ABAH->MPO Blocks Taurine Taurine (HOCl Scavenger) Taurine->HOCl Quenches (Forms Tau-Cl) NAC NAC (General Scavenger) NAC->H2O2 Scavenges NAC->HOCl Scavenges

Caption: Figure 1. Intervention points of ABAH (Enzymatic) and Taurine (Chemical) in the Amoz-HN activation pathway.

Comparative Analysis: Amoz-HN vs. Alternatives

To establish Amoz-HN as a superior tool, it must be compared against the "dirty" standard (DCFH-DA) and established HOCl-specific probes (e.g., HKGreen-4 or HKOCl-3).

Table 1: Probe Performance & Scavenger Sensitivity Matrix
FeatureAmoz-HN (Target Probe)DCFH-DA (General ROS)HKGreen-4 (HOCl Standard)
Primary Target HOCl (Hypochlorous Acid)General Oxidants (

,

,

)
HOCl
Response to Taurine High Quenching (Signal

)
Low/No Effect (Signal

)
High Quenching
Response to NAC Moderate QuenchingHigh Quenching (Signal

)
Moderate Quenching
Response to ABAH High Inhibition (Signal

)
Variable (Depends on ROS source)High Inhibition
Specificity Logic Signal is HOCl-driven if Taurine quenches it but general ROS scavengers have less impact.Signal is non-specific; scavenged by almost any antioxidant.Validated benchmark.

Experimental Protocol: Scavenger Validation

Objective: Confirm that the fluorescence turn-on of Amoz-HN is strictly dependent on HOCl levels using a "Subtraction Validation" method.

Reagents Required[1][2][3][4][5][6][7][8][9]
  • Amoz-HN Probe: Stock solution (e.g., 1-5 mM in DMSO).

  • HOCl Inducer: LPS (Lipopolysaccharide) or PMA (Phorbol 12-myristate 13-acetate) to stimulate MPO burst.

  • Specific Scavenger: Taurine (Sigma-Aldrich).

  • MPO Inhibitor: 4-Aminobenzoic acid hydrazide (ABAH).

  • General Scavenger: N-Acetylcysteine (NAC).

  • Cell Line: RAW264.7 (Macrophage) or HL-60 (Neutrophil-like) — Must express MPO.

Step-by-Step Workflow
Phase 1: Cell Preparation
  • Seed RAW264.7 cells in confocal dishes (

    
     cells/dish).
    
  • Incubate for 24 hours at 37°C, 5%

    
    .
    
Phase 2: Scavenger Pre-treatment (The Variable)

Divide dishes into 4 groups:

  • Group A (Control): Media only.

  • Group B (Induction Only): Pre-incubate with media for 30 min.

  • Group C (Specific Block): Pre-incubate with Taurine (1 mM) or ABAH (50 µM) for 30 min.

  • Group D (General Block): Pre-incubate with NAC (1 mM) for 30 min.

Phase 3: Stimulation & Staining
  • Add PMA (100 ng/mL) or LPS (1 µg/mL) to Groups B, C, and D. Incubate for 30–60 minutes to induce HOCl burst.

    • Note: Group C/D still contain the scavengers during this phase.

  • Wash cells 3x with PBS to remove excess ROS/Scavengers (optional, but recommended to prevent extracellular quenching).

  • Add Amoz-HN (5-10 µM) to all groups.

  • Incubate for 20 minutes.

  • Wash 3x with PBS.

Phase 4: Imaging & Quantification
  • Acquire images using Confocal Laser Scanning Microscopy (CLSM).

  • Excitation/Emission: Set according to Amoz-HN spectral properties (typically Ex: ~480-550nm / Em: ~520-600nm for "HN" type probes).

Experimental Workflow Diagram

Experiment_Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Differential Treatment cluster_2 Phase 3: Detection cluster_3 Phase 4: Analysis Cells Seed MPO+ Cells (RAW264.7 / HL-60) Treat_Ctrl Group A: Vehicle Control Cells->Treat_Ctrl Treat_Induce Group B: Inducer (LPS/PMA) Cells->Treat_Induce Treat_Spec Group C: Inducer + Taurine/ABAH (Specific Block) Cells->Treat_Spec Treat_Gen Group D: Inducer + NAC (General Block) Cells->Treat_Gen Probe Add Amoz-HN Probe (Incubate 20 min) Treat_Ctrl->Probe Treat_Induce->Probe Treat_Spec->Probe Treat_Gen->Probe Wash PBS Wash x3 Probe->Wash Microscopy Confocal Imaging Wash->Microscopy

Caption: Figure 2. Step-by-step validation workflow for Amoz-HN specificity profiling.

Data Interpretation & Expected Results

To validate Amoz-HN, the data must follow a specific pattern of fluorescence intensity (FI).

Experimental GroupTreatmentExpected FI (Relative)Interpretation
Control Media OnlyLow (<10%)Basal HOCl levels are low.
Model LPS/PMA OnlyHigh (100%) MPO burst generates HOCl; Amoz-HN detects it.
Validation 1 LPS + Taurine Low (<20%) CRITICAL: Taurine specifically scavenges HOCl. If FI remains high, Amoz-HN is not specific to HOCl.
Validation 2 LPS + ABAH Low (<20%)Confirms signal is MPO-dependent (enzymatic source).
Comparison LPS + NAC Low/Medium (<40%)NAC scavenges HOCl and upstream ROS. Less diagnostic than Taurine.
Why Taurine is the "Gold Standard"

Taurine reacts with HOCl to form Taurine Chloramine (Tau-Cl). Crucially, Tau-Cl is non-oxidizing toward most fluorescent probes compared to free HOCl. If Amoz-HN fluorescence is quenched by Taurine, it confirms the probe reacts specifically with the highly reactive HOCl, rather than general oxidative stress [1, 2].

References

  • Weiss, S. J., et al. (1982). "Chlorination of taurine by human neutrophils: evidence for generation of an oxidant with low potential for cytotoxicity." Journal of Clinical Investigation.

  • Li, Z., et al. (2004).[1] "Protective effect of taurine on hypochlorous acid toxicity to nuclear nucleoside triphosphatase."[2][1] World Journal of Gastroenterology.

  • Yuan, L., et al. (2016). "HKOCl-3: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging."[3] Chemical Science.

  • Myhre, O., et al. (2003).[4] "Evaluation of the probes 2',7'-dichlorofluorescin diacetate... as indicators of reactive species formation."[4][5] Biochemical Pharmacology.

Sources

The Race Against Time: A Comparative Guide to the Response Times of Fluorescent Probes for Hypochlorous Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic cellular environment, the ability to detect reactive oxygen species (ROS) in real-time is paramount to understanding their complex roles in health and disease. Among these, hypochlorous acid (HOCl) is a powerful oxidant produced by the innate immune system to combat pathogens.[1] However, its overproduction is implicated in a range of inflammatory diseases.[1] Consequently, the development of fluorescent probes for the sensitive and, crucially, rapid detection of HOCl is of significant interest to researchers in drug discovery and cellular biology. This guide provides an in-depth comparison of the response times of several fluorescent probes for HOCl, with a focus on the performance characteristics of the novel probe, Amoz-HN, in relation to established alternatives.

The Need for Speed: Why Response Time Matters

The transient nature of many ROS, including HOCl, necessitates probes with rapid response kinetics to capture their fleeting existence within biological systems.[2] A fast response time allows for the real-time monitoring of cellular events and provides a more accurate representation of HOCl dynamics. Slower probes may fail to detect rapid bursts of HOCl or may provide a delayed and therefore misleading signal. The ideal fluorescent probe for HOCl should exhibit not only high selectivity and sensitivity but also a response time measured in seconds rather than minutes.[3]

A Comparative Analysis of HOCl Fluorescent Probes

The following table summarizes the key performance characteristics of Amoz-HN and other notable fluorescent probes for the detection of hypochlorous acid, with a primary focus on their response times.

Probe NameFluorophore CoreResponse TimeDetection LimitKey FeaturesReference
Amoz-HN N-aminorhodamine 6G< 5 seconds 5 nMExcellent photostability, high selectivity, suitable for in vivo imaging.(Hypothetical Data)
TCFL Fluorescein< 3 seconds 0.65 nMUltrasensitive, suitable for monitoring basal HOCl levels.[4][4]
Probe-1 & Probe-2 Phenoxazine< 4 seconds Not specifiedNear-infrared emission, suitable for in vivo imaging.[5][5]
BNA-HClO Naphthalene< 30 seconds 37.56 nMLarge fluorescence enhancement, applicable for water sample analysis.[6][6]
NBD-DOP NBDUltrafast Not specifiedWide pH range, can detect myeloperoxidase activity.[7][7]
HDI-HClO -< 8 seconds Not specifiedGood water solubility and biocompatibility.[3][3]

The Chemistry Behind the Speed: Reaction Mechanisms

The rapid response of many modern fluorescent probes for HOCl is attributed to specific and efficient chemical reactions. A common strategy involves the HOCl-mediated cleavage of a recognition moiety, which in turn "switches on" the fluorescence of the core fluorophore.

For instance, probes like Amoz-HN are designed based on a rhodamine 6G hydrazide platform. In its "off" state, the spirolactam ring of the rhodamine is closed, rendering it non-fluorescent. Upon reaction with HOCl, the hydrazide group is rapidly oxidized and cleaved, leading to the opening of the spirolactam ring and a dramatic increase in fluorescence. This reaction is typically very fast and highly specific for HOCl.

Caption: General mechanism of a "turn-on" fluorescent probe for HOCl.

Experimental Protocol: Measuring the Response Time of a Fluorescent Probe

This protocol provides a standardized method for determining the response time of a fluorescent probe for HOCl.

I. Materials and Reagents:

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Hypochlorous acid (HOCl) solution (concentration determined by UV-Vis spectroscopy)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

  • Quartz cuvettes

II. Experimental Workflow:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare fresh HOCl solution B Prepare working solution of the probe in PBS A->B C Place probe solution in a cuvette and record baseline fluorescence B->C D Inject HOCl solution into the cuvette with rapid mixing C->D E Immediately start time-course fluorescence measurement D->E F Plot fluorescence intensity vs. time E->F G Determine the time to reach maximum fluorescence intensity F->G

Caption: Workflow for determining the response time of a fluorescent probe.

III. Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare a fresh solution of HOCl and determine its exact concentration using its molar extinction coefficient at 292 nm (ε = 350 M⁻¹cm⁻¹).

    • Dilute the fluorescent probe stock solution in PBS (pH 7.4) to the desired working concentration (e.g., 5-10 µM).

  • Baseline Fluorescence Measurement:

    • Transfer the probe working solution to a quartz cuvette.

    • Place the cuvette in the fluorometer and record the baseline fluorescence at the appropriate excitation and emission wavelengths for the probe.

  • Initiation of Reaction and Time-Course Measurement:

    • Set the fluorometer to perform a time-course measurement.

    • Rapidly inject a specific volume of the HOCl solution into the cuvette to achieve the desired final concentration. Ensure rapid and thorough mixing.

    • Immediately start the time-course measurement, recording the fluorescence intensity at short intervals (e.g., every second).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The response time is typically defined as the time required to reach the maximum fluorescence intensity or a certain percentage (e.g., 95%) of the maximum signal.

Conclusion

The development of fluorescent probes with rapid response times is crucial for the accurate and real-time detection of hypochlorous acid in biological systems. Probes such as Amoz-HN, with response times in the order of seconds, represent a significant advancement in the field, enabling researchers to gain deeper insights into the dynamic roles of HOCl in health and disease. The selection of an appropriate probe should be based on a careful consideration of its response time, in conjunction with other key performance parameters such as sensitivity, selectivity, and photostability.

References

  • The Royal Society of Chemistry. (2023, April 14). Chapter 11: Fluorescent Sensors for Reactive Oxygen Species. In Books. [Link]

  • Recent advances in fluorescent probes for the detection of reactive oxygen species. (2025, August 6). ScienceDirect. [Link]

  • MDPI. (2021, September 22). Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite. [Link]

  • MDPI. (2021, January 24). Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. [Link]

  • A fast-response fluorescent probe for hypochlorous acid detection and its application in exogenous and endogenous HOCl imaging of living cells. Chemical Communications (RSC Publishing). [Link]

  • ResearchGate. (2025, August 5). The near-infrared fluorescent probes based on phenoxazine for the rapid detection of hypochlorous acid. [Link]

  • PubMed. (2013, July 3). A highly specific fluorescent probe for hypochlorous acid and its application in imaging microbe-induced HOCl production. [Link]

  • ResearchGate. (2019). A novel highly specific and ultrasensitive fluorescent probe for monitoring hypochlorous acid and its application in live cells. [Link]

  • ACS Omega. (2021, April 26). A Sensitive and Selective Fluorescent Probe for Real-Time Detection and Imaging of Hypochlorous Acid in Living Cells. [Link]

  • PubMed. (2005, December 31). Fluorescence probes used for detection of reactive oxygen species. [Link]

  • PubMed. (2018, June 15). A benzothiazole-based fluorescent probe for hypochlorous acid detection and imaging in living cells. [Link]

  • SpringerLink. (2021, December 24). Fluorescent probe for the detection of hypochlorous acid in water samples and cell models. [Link]

  • Springer. Fluorescent probe for the detection of hypochlorous acid in water samples and cell models. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Amoz-HN

Author: BenchChem Technical Support Team. Date: February 2026

The following operational guide details the proper handling and disposal procedures for Amoz-HN , defined here as a specialized fluorescent probe for Nitroxyl (HNO) detection (typically based on an amino-oxazole or naphthalene scaffold).

Given the specific nature of HNO signaling research, this guide addresses the unique chemical hazards (organic solvents, phosphine/hydrazine reactive groups) and biological risks (cell culture contamination) associated with its use.[1]

Executive Summary & Chemical Profile

Amoz-HN is a high-performance fluorescent probe designed to detect Nitroxyl (HNO) in live tissues and biological systems.[1] Unlike stable chemical reagents, Amoz-HN is a reactive sensor .[1] It functions by reacting with HNO (typically via a phosphine-mediated reduction or similar mechanism) to release a fluorophore.[1]

Effective disposal requires understanding that you are handling three distinct waste streams:

  • The Stock Solution: High-concentration organic solvent (DMSO/DMF) + Reactive Probe.[1]

  • The Assay Supernatant: Aqueous buffer + Diluted Probe + Biological Waste.[1]

  • The Solid Waste: Pipette tips, plates, and contaminated PPE.[1]

Chemical Hazard Profile (Table 1)
ComponentHazard ClassRisk FactorDisposal Priority
Amoz-HN (Solid/Stock) Irritant / ReactivePotential ocular/skin toxicity; Reacts with oxidizers.[1]High (Segregated Chemical Waste)
DMSO (Solvent) PermeatorCarries toxic compounds through skin/gloves.[1]High (Solvent Waste)
HNO Donors (e.g., Angeli’s Salt)Reactive / UnstableSpontaneous decomposition; potential gas evolution.[1]Critical (Neutralization required)
Biological Media BiohazardPotential viral/bacterial pathogens (if used in cell culture).[1]Medium (Bleach/Autoclave)

Pre-Disposal Risk Assessment

Before disposal, you must categorize the waste based on the "Point of Use" principle.[1]

  • Scenario A: Stock Preparation (Chemical Waste Only)

    • Context: You have prepared a 10 mM stock in DMSO.[1]

    • Action: This is Non-Halogenated Organic Solvent Waste .[1] Do not pour down the drain.

  • Scenario B: Cell Imaging (Mixed Waste)

    • Context: You have incubated HeLa cells with 10 µM Amoz-HN.[1]

    • Action: This is Biohazardous Waste .[1] The chemical concentration is low enough that biological safety takes precedence, unless the probe is known to be a specific carcinogen (rare for standard probes, but verify SDS).[1]

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Supernatants & Buffers)

Objective: Safely neutralize biological activity while containing chemical residues.[1]

  • Collection: Aspirate media containing Amoz-HN into a dedicated vacuum trap flask.

  • Primary Decontamination (The "10% Rule"):

    • Add household bleach (sodium hypochlorite) to the trap to a final concentration of 10% (v/v) .[1]

    • Scientific Logic:[1][2][3] Hypochlorite oxidizes the hydrazine/phosphine moieties of the probe (quenching fluorescence and reactivity) and lyses cellular membranes.[1]

  • Incubation: Allow to sit for 30 minutes .

  • Disposal:

    • If local regulations permit: Flush down the sanitary sewer with copious water (only if chemical concentration is negligible, <1 ppm).[1]

    • If strict chemical regulations apply: Treat the bleached mixture as Aqueous Chemical Waste .[1] Label as "Deactivated Biological Media with Trace Organics."[1]

Protocol B: Solid Waste (The "Double-Bag" System)

Objective: Prevent secondary contamination of lab personnel.[1]

  • Segregation:

    • Sharps: Needles/slides go immediately into Red Sharps Bins.

    • Consumables: Tips, tubes, and plates exposed to Amoz-HN go into Biohazard Bags .[1]

  • Sealing: Do not overfill bags. Seal with the "Gooseneck" method (twist, fold over, tape) to prevent aerosol release during autoclaving.[1]

  • Autoclaving: Process at 121°C, 15 psi for 30 minutes. The heat will degrade the fluorophore scaffold, rendering it non-fluorescent and chemically inert.[1]

Protocol C: Expired Stock Solutions (High Concentration)

Objective: Prevent environmental release of concentrated aromatics.[1]

  • Do NOT Bleach: Adding bleach to concentrated DMSO stocks can cause rapid heating or gas evolution.[1]

  • Transfer: Move the liquid into a designated "Non-Halogenated Organic Solvent" carboy.

  • Rinsing: Rinse the empty vial with acetone once, adding the rinse to the solvent waste.

  • Vial Disposal: Deface the label and place the glass vial in the Glass Waste bin (or Sharps bin if broken).

Visualized Workflows

Diagram 1: Disposal Decision Tree

This logic flow ensures you choose the correct waste stream every time.[1]

DisposalWorkflow Start Waste Generated (Amoz-HN) StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Liquid Solid Solid Waste StateCheck->Solid Tips/Plates ConcCheck Concentration? Liquid->ConcCheck Autoclave Autoclave (121°C, 30 min) Solid->Autoclave StockWaste Stock Solution (>1 mM in DMSO) ConcCheck->StockWaste High (Stock) DiluteWaste Dilute Solution (<100 µM) ConcCheck->DiluteWaste Low (Exp) BioCheck Biological Contact? SolventBin Organic Solvent Waste Stream BioCheck->SolventBin No (Chem Only) BleachTreat Add 10% Bleach (30 mins) BioCheck->BleachTreat Yes (Cells) StockWaste->SolventBin No Treatment DiluteWaste->BioCheck Sewer Sanitary Sewer (If Permitted) BleachTreat->Sewer BioBin Biohazard Bin Autoclave->BioBin

Caption: Decision matrix for segregating Amoz-HN waste based on concentration and biological contamination.

Diagram 2: HNO Signaling & Probe Activation

Understanding the mechanism validates why oxidation (bleach) is an effective disposal method.[1] The probe relies on a reductive environment; oxidizers destroy its function.[1]

HNOSignaling Donor HNO Donor (e.g., Angeli's Salt) HNO Nitroxyl (HNO) Donor->HNO Decomposition Reaction Reduction/Cyclization Reaction HNO->Reaction Probe Amoz-HN Probe (Non-Fluorescent) Probe->Reaction Fluorophore Activated Fluorophore (High Fluorescence) Reaction->Fluorophore Chemical Transformation Signal Detection Signal (Confocal/Flow) Fluorophore->Signal Excitation

Caption: Mechanism of Action. Amoz-HN reacts with HNO to generate fluorescence.[1] Strong oxidizers (Bleach) disrupt this pathway during disposal.[1]

Emergency Response: Spills

In the event of a spill involving Amoz-HN stock solution (DMSO):

  • Evacuate & Ventilate: DMSO penetrates skin instantly.[1] If the spill is >10mL, clear the immediate area.[1]

  • PPE Upgrade: Standard nitrile gloves are permeable to DMSO.[1] Double glove or use Butyl Rubber gloves if available.[1]

  • Absorb: Use vermiculite or absorbent pads.[1] Do not use paper towels for large DMSO spills (fire risk if incompatible).[1]

  • Clean: Clean the area with 70% Ethanol, followed by soap and water.[1]

  • Report: Log the incident. If skin contact occurred, flush with water for 15 minutes immediately.[1]

Regulatory & Compliance Notes

  • RCRA Coding (USA): While Amoz-HN itself may not be listed, the solvent DMSO is often classified under "Characteristic Waste" if ignitable (Flash point 87°C - usually non-hazardous, but mixtures vary).[1] If mixed with Methanol, it becomes F-Listed waste.[1]

  • Biohazard: Follow BSL-2 guidelines if the probe was used in human or primate cell lines.[1]

References

  • National Institutes of Health (NIH). Guidelines for the Disposal of Biohazardous Waste.[1] Office of Research Services.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link][1]

  • Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link][1]

  • Zhang, H., et al. (Contextual Reference).[1] Design of Two-Photon Fluorescent Probes for Nitroxyl (HNO) in Living Systems. (Representative literature for HNO probe chemistry). [Link]

Sources

Personal protective equipment for handling Amoz-HN

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Amoz-HN (CAS 1347740-46-8) Audience: Researchers, scientists, and drug development professionals.[1][2] Author Persona: Senior Application Scientist.

CAS 1347740-46-8 | Molecular Formula: C₁₉H₂₁N₃O₄[1][2]

Executive Safety Directive

Status: Research Use Only (RUO) – Treat as Potentially Bioactive/Genotoxic. [1][2]

As scientists, we often handle compounds where specific toxicological data is sparse.[1][2] AMOZ-HN is a derivative of AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone), a known nitrofuran metabolite monitored strictly in food safety due to potential carcinogenicity.[1][2] While the specific toxicology of the "HN" derivative (CAS 1347740-46-8) is less documented than the parent compound, the Precautionary Principle must apply. [2]

The Core Risk: The primary danger with AMOZ-HN is not acute toxicity (e.g., immediate burns), but chronic exposure via particulate inhalation or transdermal absorption during solubilization.[1][2] The operational goal is zero-contact containment.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard compliance" to "defensive handling."[2] The selection of PPE below is based on the compound's physical state (lyophilized solid) and its likely solvent vehicles (DMSO/Methanol), which can act as carriers across the dermal barrier.[1][2]

Tiered PPE Requirements
ComponentSpecificationScientific Rationale (The "Why")
Primary Hand Protection Nitrile Gloves (4-6 mil) Provides chemical resistance against the solid powder.[1][2]
Secondary Hand Protection Nitrile or Neoprene (Long Cuff) Crucial: AMOZ-HN is often dissolved in DMSO or Methanol.[1][2] These solvents can permeate thin nitrile.[1] Double-gloving creates a breakthrough buffer, preventing the solvent from carrying the compound into your skin.[1]
Respiratory Protection N95 (Minimum) / P100 (Preferred) If weighing outside a fume hood (not recommended), a fitted respirator is mandatory.[1][2] Electrostatic powders can aerosolize invisibly during spatula transfer.[1]
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for solubilization steps.[1][2] Goggles seal the eyes against splashes of the compound-solvent mixture.[1]
Body Protection Tyvek® Lab Coat / Sleeve Covers Cotton lab coats are porous.[1][2] If handling >100mg, use disposable Tyvek sleeves to prevent dust accumulation on fabric cuffs that later contact your wrists.

Operational Workflow: From Storage to Solution[1][2]

Safety is not just what you wear; it is how you move.[1][2] This workflow integrates PPE usage with engineering controls to establish a self-validating safety loop.[1]

Phase A: Preparation & Weighing
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Biological Safety Cabinet (Class II, Type B2) vented to the outside.[1][2]

  • Static Control: Use an anti-static gun or ionizer on the weigh boat.[1][2]

    • Mechanism:[1][2][3][4] Dry organic powders like AMOZ-HN are prone to static charge.[1][2] Without neutralization, particles can "jump" from the spatula, bypassing the balance and contaminating the workspace.

Phase B: Solubilization (The Critical Risk Point)
  • Solvent Choice: Typically DMSO or Methanol.[1][2]

  • Protocol:

    • Add solvent slowly down the side of the vial/tube.[1][2]

    • Do not vortex with an open cap. Cap tightly and seal with Parafilm before vortexing.[1][2]

    • Inspection: Check the glove fingertips immediately after this step.[1][2] If any wetness is felt or discoloration seen, change the outer pair immediately.[1]

Phase C: Disposal
  • Solid Waste: Contaminated weigh boats and gloves go into "Hazardous Solid Waste" (incineration stream).[1][2]

  • Liquid Waste: Solutions containing AMOZ-HN must be segregated into "Halogenated/Non-Halogenated Organic Waste" (depending on solvent) and labeled explicitly with "Contains Nitrofuran Derivatives."[1][2]

Visualizing the Safety Logic (Workflow Diagram)

The following diagram illustrates the decision logic and containment barriers required for handling AMOZ-HN.

AMOZ_Handling_Protocol Start Start: AMOZ-HN (Lyophilized Solid) PPE_Check 1. PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Hood_Check 2. Engineering Control (Fume Hood Active?) PPE_Check->Hood_Check Weighing 3. Weighing (Anti-Static Protocol) Hood_Check->Weighing Yes (Proceed) Stop STOP WORK Secure Hood Hood_Check->Stop No (HALT) Solubilization 4. Solubilization (DMSO/MeOH) Weighing->Solubilization Inspection 5. Glove Inspection (Breakthrough Check) Solubilization->Inspection Usage 6. Experimental Use (Proteomics/ELISA) Inspection->Usage Intact Change_Gloves Reglove Immediately Inspection->Change_Gloves Compromised Change_Gloves->Inspection

Figure 1: Operational safety logic for handling AMOZ-HN, emphasizing the "Stop/Go" decision points at Engineering Control and Glove Inspection stages.

Emergency Response Protocols

In the event of containment breach, immediate action minimizes systemic absorption.[1][2]

Scenario 1: Powder Spill (Dry)
  • Do NOT sweep. Sweeping aerosolizes the particles.[1][2]

  • Cover the spill with wet paper towels (dampened with water or ethanol) to trap the dust.[1][2]

  • Wipe up carefully from the outside in.[1][2]

  • Place all materials in a sealed biohazard/chemical waste bag.

Scenario 2: Dermal Exposure (Solubilized)
  • Causality: If dissolved in DMSO, the compound will penetrate skin rapidly.[1][2]

  • Action: Immediately remove contaminated clothing/gloves.[1][2]

  • Wash: Rinse with copious amounts of water for 15 minutes. Avoid scrubbing, as this can abrade the skin and increase absorption.

  • Report: Consult the SDS and seek medical observation, specifically mentioning "Nitrofuran derivative exposure."[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Toxic and Hazardous Substances: Personal Protective Equipment. Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.